chemical structure and properties of O-Mono-2,4-DNP-L-tyrosine
Chemical Architecture, Synthesis, and Applications in Chemical Biology[1][2] Executive Summary O-Mono-2,4-dinitrophenyl-L-tyrosine (O-DNP-Tyr) is a specialized derivative of the amino acid L-tyrosine, characterized by th...
Author: BenchChem Technical Support Team. Date: February 2026
Chemical Architecture, Synthesis, and Applications in Chemical Biology[1][2]
Executive Summary
O-Mono-2,4-dinitrophenyl-L-tyrosine (O-DNP-Tyr) is a specialized derivative of the amino acid L-tyrosine, characterized by the ether-linkage of a 2,4-dinitrophenyl (DNP) moiety to the phenolic hydroxyl group.[1] Unlike the more common N-DNP derivatives used in N-terminal sequencing (Sanger’s method), the O-DNP variant serves a distinct role as a thiol-sensitive protecting group , a spectrophotometric probe, and a specific hapten in immunological studies.[1]
This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol ensuring regio-selectivity, and critical experimental considerations regarding its stability in biological buffers.[1]
Part 1: Molecular Architecture & Physicochemical Properties[2]
The utility of O-DNP-Tyr stems from the electron-withdrawing nature of the dinitrophenyl group, which drastically alters the electronic properties of the tyrosine side chain.[1]
The defining feature of O-DNP-Tyr is its susceptibility to thiolysis .[1] In the presence of thiols (e.g., 2-mercaptoethanol, DTT, or cysteine), the DNP group undergoes a nucleophilic aromatic substitution.[1] The thiol displaces the tyrosine phenolate, regenerating free tyrosine and forming the S-DNP adduct.[1]
Implication: O-DNP-Tyr cannot be used in buffers containing reducing agents (DTT, BME) unless cleavage is the intended goal.[1]
Part 2: Synthesis & Characterization[1][2]
Achieving O-selectivity without alkylating the
-amine is the primary synthetic challenge.[1] The standard nucleophilic substitution with 2,4-dinitrofluorobenzene (Sanger’s Reagent) favors the amine.[1] Therefore, a Copper(II) Chelate Strategy is required to mask the amine and carboxyl groups during synthesis.[1]
The reaction between O-DNP-Tyr and thiols is stoichiometric and generates a distinct spectral shift.[1] This property allows O-DNP-Tyr to serve as a titrant for active-site sulfhydryl groups in enzymes (e.g., papain) or to quantify thiols in solution.[1]
Mechanism: The thiolate anion attacks the C-1 position of the DNP ring.[1]
Readout: The formation of S-DNP-thiol is monitored at 360 nm (molar extinction coefficient
In peptide synthesis, the O-DNP group acts as a protecting group for the tyrosine hydroxyl.[1]
Advantage: It is stable to TFA (trifluoroacetic acid) used in Boc/Fmoc deprotection cycles.[1]
Removal: It is removed post-synthesis using a thiol (e.g., thiophenol or mercaptoethanol) in a basic medium.[1] This orthogonality makes it valuable for synthesizing peptides requiring precise side-chain modifications.[1]
3.3 Immunological Hapten
O-DNP-Tyr is a "monovalent" hapten.[1] Unlike multivalent DNP-proteins (like DNP-BSA) that cross-link B-cell receptors to induce a strong response, O-DNP-Tyr binds to anti-DNP antibodies without causing precipitation.[1] It is used to determine the affinity constants (
) of antibodies via equilibrium dialysis or fluorescence quenching.[1]
Part 4: Experimental Protocols
Protocol A: Spectrophotometric Quantitation of Thiolysis
Use this protocol to verify the identity of the compound or to measure thiol concentration.
Preparation: Prepare a 0.1 mM stock solution of O-DNP-Tyr in 0.1 M Phosphate Buffer (pH 8.0).
Baseline: Measure Absorbance at 360 nm (
). It should be low.
Reaction: Add a 10-fold molar excess of 2-Mercaptoethanol.
Shaltiel, S. (1967).[1][6] Thiolysis of some dinitrophenyl derivatives of amino acids. Biochemical and Biophysical Research Communications, 29(2), 178-183.[1]
Sanger, F. (1945).[1] The free amino groups of insulin.[1] Biochemical Journal, 39(5), 507–515.[1] (Foundational chemistry of DNFB).[1]
Tamura, Z., & Nakajima, T. (1967).[1] Determination of Amino Acids using 2,4-Dinitrofluorobenzene. Analytical Biochemistry. (Reference for Copper Chelate synthesis method).
A Technical Guide to the Synthesis, Differentiation, and Application of N-DNP-L-tyrosine and O-Mono-2,4-DNP-L-tyrosine
Introduction For researchers, scientists, and professionals in drug development, the precise modification of amino acids is a foundational technique. L-tyrosine, with its dual reactive sites—the α-amino group and the phe...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
For researchers, scientists, and professionals in drug development, the precise modification of amino acids is a foundational technique. L-tyrosine, with its dual reactive sites—the α-amino group and the phenolic hydroxyl group—offers a unique opportunity for selective chemical derivatization. The introduction of the 2,4-dinitrophenyl (DNP) group, a classic chromophoric and electron-withdrawing moiety, via reaction with 2,4-dinitrofluorobenzene (DNFB or Sanger's Reagent), can yield two distinct mono-substituted isomers: N-DNP-L-tyrosine and O-Mono-2,4-DNP-L-tyrosine.
The strategic placement of the DNP group on either the nitrogen or the oxygen atom fundamentally alters the molecule's chemical properties and dictates its subsequent application. N-DNP-L-tyrosine is historically significant in protein sequencing, while O-Mono-2,4-DNP-L-tyrosine serves as a valuable tool in modern solid-phase peptide synthesis. Understanding the nuanced differences between these two isomers is, therefore, paramount for their effective utilization.
This in-depth technical guide provides a comprehensive exploration of the core distinctions between N-DNP-L-tyrosine and O-Mono-2,4-DNP-L-tyrosine. We will delve into the principles of their selective synthesis, detail the analytical methodologies for their differentiation, and discuss their respective applications, providing field-proven insights and step-by-step protocols to empower your research endeavors.
Chapter 1: The Chemistry of Selective Dinitrophenylation
The ability to selectively synthesize either the N- or O-substituted DNP-tyrosine hinges on the differential nucleophilicity of the α-amino group and the phenolic hydroxyl group under varying pH conditions. This selectivity is a direct consequence of their respective acid dissociation constants (pKa).
The Role of pKa in Directing Reactivity
L-tyrosine possesses three ionizable groups, each with a distinct pKa value:
The reaction with DNFB is a nucleophilic aromatic substitution, where a nucleophile from the tyrosine molecule attacks the electron-deficient carbon of the DNFB ring, displacing the fluoride ion.[2] For a group to act as an effective nucleophile, it must be in its deprotonated, lone-pair-bearing state.
Selective N-Dinitrophenylation: At a moderately alkaline pH, between approximately 8 and 9, the α-amino group (pKa ≈ 9.11) is significantly deprotonated and thus highly nucleophilic. Conversely, the phenolic hydroxyl group (pKa ≈ 10.07) remains largely protonated and is a poor nucleophile. This creates a window of opportunity for the selective attack of the α-amino group on DNFB, leading to the predominant formation of N-DNP-L-tyrosine.
Selective O-Dinitrophenylation: To target the hydroxyl group, the reaction must be conducted at a higher pH, typically above 10. Under these conditions, the phenolic hydroxyl group is deprotonated to its phenoxide form, a potent nucleophile. While the α-amino group is also deprotonated at this pH, O-substitution can be favored, particularly when the amino group is already protected, a common strategy in peptide synthesis.
This pH-dependent reactivity is the cornerstone of selectively preparing each isomer.
Diagram 1: pH-Dependent Selective Dinitrophenylation of L-Tyrosine.
Chapter 2: Synthesis Protocols
The following protocols are provided as a starting point and may require optimization based on specific laboratory conditions and desired product purity.
Protocol for Synthesis of N-DNP-L-tyrosine
This protocol is adapted from standard methods for N-terminal amino acid labeling.[3]
Objective: To selectively dinitrophenylate the α-amino group of L-tyrosine.
Materials:
L-Tyrosine
2,4-Dinitrofluorobenzene (DNFB)
Sodium bicarbonate (NaHCO₃)
Ethanol
Diethyl ether
Hydrochloric acid (HCl), 6 M
Distilled water
Procedure:
Dissolution: Dissolve L-tyrosine in a 4% (w/v) sodium bicarbonate solution. A typical concentration is 10 mg of L-tyrosine per 1 mL of bicarbonate solution. This creates a buffered environment with a pH of approximately 8.5.
DNFB Addition: In a separate container, prepare a solution of DNFB in ethanol (e.g., 0.1 mL of DNFB in 2 mL of ethanol).
Reaction: Add the ethanolic DNFB solution to the L-tyrosine solution. The mixture should be protected from light and agitated (e.g., on a shaker) at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
Work-up:
After the reaction is complete, acidify the mixture to approximately pH 1 with 6 M HCl. This will protonate the unreacted amino acids and the carboxyl group of the DNP-tyrosine.
Extract the aqueous solution multiple times with diethyl ether. The yellow N-DNP-L-tyrosine will preferentially partition into the organic phase, while the more polar, unreacted L-tyrosine will remain in the aqueous phase.
Isolation: Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude N-DNP-L-tyrosine as a yellow solid.
Purification: The crude product can be further purified by recrystallization or silica gel column chromatography.
Diagram 2: Experimental Workflow for N-DNP-L-tyrosine Synthesis.
Protocol for Synthesis of O-Mono-2,4-DNP-L-tyrosine
This synthesis is typically performed on an N-protected tyrosine derivative to prevent reaction at the α-amino group.
Objective: To selectively dinitrophenylate the phenolic hydroxyl group of an N-protected L-tyrosine.
Materials:
N-protected L-tyrosine (e.g., N-Boc-L-tyrosine)
2,4-Dinitrofluorobenzene (DNFB)
A suitable non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)
Dissolution: Dissolve the N-protected L-tyrosine in anhydrous DMF.
Base Addition: Add DIPEA to the solution (approximately 1.5-2.0 equivalents). This will deprotonate the phenolic hydroxyl group, forming the phenoxide.
DNFB Addition: Slowly add DNFB (approximately 1.1 equivalents) to the reaction mixture.
Reaction: Stir the reaction mixture at room temperature for several hours to overnight, monitoring the progress by TLC.
Work-up:
Dilute the reaction mixture with ethyl acetate.
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate.
Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure.
Purification: Purify the resulting N-protected O-DNP-L-tyrosine by column chromatography on silica gel. The N-protecting group (e.g., Boc) can then be removed under standard acidic conditions if the free amine is desired.
Chapter 3: Physicochemical and Spectroscopic Differentiation
N-DNP-L-tyrosine and O-Mono-2,4-DNP-L-tyrosine exhibit distinct properties that allow for their unambiguous identification and separation.
UV-Visible Spectroscopy:
The position of the DNP group significantly influences the UV-Vis absorption spectrum.
N-DNP-L-tyrosine: The DNP group attached to the nitrogen results in a characteristic strong absorption maximum around 360 nm in acidic to neutral solutions. This absorption is due to the dinitrophenyl-amino chromophore.
O-Mono-2,4-DNP-L-tyrosine: The DNP group forming an ether linkage with the phenolic oxygen results in a different absorption profile. The primary absorption for the dinitrophenyl ether is typically at a shorter wavelength, often in the 300-320 nm range. Furthermore, ionization of the free α-amino group at different pH values will influence the spectrum.
¹H NMR Spectroscopy:
Proton NMR provides a definitive method for distinguishing the two isomers. The chemical shifts of the protons on the tyrosine backbone and the aromatic rings are diagnostic.
N-DNP-L-tyrosine: The α-proton (the CH group attached to the nitrogen) will be significantly deshielded due to the electron-withdrawing DNP group and will likely appear as a multiplet further downfield compared to unmodified tyrosine. The protons on the DNP ring itself will have characteristic shifts, typically with the proton between the two nitro groups (H-3) being the most downfield.
O-Mono-2,4-DNP-L-tyrosine: The α-proton's chemical shift will be similar to that of unmodified L-tyrosine. The most significant changes will be observed in the aromatic region. The protons on the tyrosine's own phenyl ring will be affected by the attached DNP group, and the protons of the DNP ring will be present. A study on N,O-di-DNP-tyrosine showed an upfield shift for the H-6 proton of the N-linked DNP group, suggesting steric interaction between the two DNP moieties.[8] This highlights the sensitivity of NMR to the substitution pattern.
Chapter 4: Analytical Separation by HPLC
High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying DNP-tyrosine isomers.
HPLC Methodology
A reversed-phase HPLC method is typically employed. The separation relies on the differential polarity of the two isomers. N-DNP-L-tyrosine, with its free phenolic hydroxyl group, is generally more polar than O-Mono-2,4-DNP-L-tyrosine, which has a free α-amino group (depending on pH) but a more nonpolar dinitrophenyl ether moiety.
Experimental Protocol: HPLC Separation of DNP-Tyrosine Isomers
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
Mobile Phase B: Acetonitrile with 0.1% TFA.
Gradient: A linear gradient from a low percentage of B to a high percentage of B over 20-30 minutes is typically effective. For example, starting with 10% B and ramping to 70% B.
Flow Rate: 1.0 mL/min.
Detection: UV detector set at a wavelength that captures both species, such as 360 nm (for N-DNP) or a lower wavelength like 254 nm or 320 nm to detect all DNP derivatives.
Expected Elution Order: Unmodified L-tyrosine (most polar) will elute first, followed by N-DNP-L-tyrosine, and then the more nonpolar O-Mono-2,4-DNP-L-tyrosine. The di-substituted N,O-Di(2,4-Dnp)-L-tyrosine would be the most retained and elute last.
Diagram 3: Representative HPLC Elution Profile of DNP-Tyrosine Derivatives.
Chapter 5: Applications in Research and Development
The distinct chemical nature of the N-DNP and O-DNP linkage dictates their primary applications.
N-DNP-L-tyrosine: A Tool for Protein Sequencing
The reaction of DNFB with the free N-terminal amino group of a polypeptide was the basis of Frederick Sanger's Nobel Prize-winning work on protein sequencing.[4] The process involves:
Labeling: The N-terminal amino acid of a protein or peptide is labeled with DNFB to form a DNP-peptide.
Hydrolysis: The DNP-peptide is completely hydrolyzed into its constituent amino acids.
Identification: The acid-stable DNP-amino acid (the original N-terminal residue) is identified by chromatography.
While now largely superseded by automated Edman degradation and mass spectrometry, the Sanger method established the principle of N-terminal analysis and N-DNP-amino acids remain important as standards and in specific analytical applications.
O-Mono-2,4-DNP-L-tyrosine: A Protecting Group in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), reactive side chains of amino acids must be protected to prevent unwanted side reactions during peptide bond formation. The phenolic hydroxyl group of tyrosine is one such group that requires protection.
The DNP group serves as an effective protecting group for the tyrosine side chain, forming O-DNP-tyrosine.[9] Its key advantages include:
Stability: The dinitrophenyl ether linkage is stable to the acidic conditions used for the removal of N-terminal protecting groups like Boc (tert-butyloxycarbonyl).
Orthogonality: The DNP group can be removed under conditions that do not affect other protecting groups or the peptide's linkage to the resin.
Deprotection (Cleavage) of the O-DNP Group:
The removal of the O-DNP group is achieved through a process called thiolysis.[9][10] This involves the nucleophilic attack of a thiol on the electron-deficient aromatic ring, displacing the tyrosyl ether.
Protocol for Thiolytic Cleavage of O-DNP-Tyrosine:
Reagent: A solution of a thiol, such as 2-mercaptoethanol or thiophenol, in a suitable solvent like DMF.
Procedure: The DNP-protected peptide (while still on the solid support or in solution) is treated with the thiol solution.
Reaction: The reaction is typically carried out at room temperature. The cleavage results in the regeneration of the free tyrosine hydroxyl group and the formation of a thioether byproduct (e.g., S-Dnp-2-mercaptoethanol).[10]
This selective deprotection strategy allows for the incorporation of tyrosine into complex peptides without compromising the integrity of its side chain during synthesis.
Conclusion
The selective dinitrophenylation of L-tyrosine to yield either N-DNP-L-tyrosine or O-Mono-2,4-DNP-L-tyrosine is a classic example of how fundamental principles of physical organic chemistry, specifically the pH-dependence of nucleophilicity, can be harnessed for precise molecular design. While sharing the same molecular formula, these two isomers possess divergent physicochemical properties and serve distinct, yet equally important, roles in biochemical and pharmaceutical science. N-DNP-L-tyrosine laid the groundwork for protein sequencing, and O-Mono-2,4-DNP-L-tyrosine continues to be a relevant tool for the construction of complex synthetic peptides. A thorough understanding of their synthesis, characterization, and the chemical logic behind their respective applications is essential for any researcher working in the fields of peptide chemistry, proteomics, and drug discovery.
References
Philosof-Oppenheimer, R., Pecht, I., & Fridkin, M. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 45(2), 116-121. [Link]
Fridkin, M., et al. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. Weizmann Institute of Science. [Link]
Chemister.ru. L-tyrosine. Properties of substances. [Link]
Momoi, H. (1969). Proton NMR Spectra of 2,4-Dinitrophenyl Derivatives of Amino Acids. Agricultural and Biological Chemistry, 33(6), 899-905. [Link]
NP-MRD. Showing NP-Card for L-Tyrosine (NP0000377). [Link]
Li, Y., et al. (2021). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Molecules, 26(14), 4236. [Link]
Zhang, Q., et al. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical Science, 13(9), 2634-2640. [Link]
Saggiomo, V., et al. (2023). Highly Sensitive Detection of Tyrosine and Neurotransmitters by Stereoselective Biosynthesis and Photochemically Induced Dynamic Nuclear Polarization. Journal of the American Chemical Society, 145(45), 24451-24461. [Link]
ResearchGate. (2018). Calculated spectra of l-tyrosine in its zwitterionic form. [Link]
Biological Magnetic Resonance Bank. BMRB entry bmse000051 - L-Tyrosine. [Link]
Porter, R. R., & Sanger, F. (1948). The isolation of amino acids from mixtures as their N-2,4-dinitrophenol derivatives. Biochemical Journal, 42(2), 287-294. [Link]
Antosiewicz, J. M., & Shugar, D. (2016). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2. Acta Biochimica Polonica, 63(2), 233-240. [Link]
El-Kosasy, A. M., et al. (2011). Selective spectrophotometric determination of some primary amines using 2,4-dinitrofluorobenzene reagent. Arabian Journal of Chemistry, 4(1), 77-84. [Link]
Li, B. X., et al. (2020). Site-selective tyrosine bioconjugation via photoredox catalysis for native-to-bioorthogonal protein transformation. Nature Chemistry, 12(2), 148-155. [Link]
Van der Stelt, M., et al. (1987). The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides. Journal of Chromatography A, 393, 203-209. [Link]
Wang, Y., et al. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. RSC Chemical Biology, 4(1), 18-31. [Link]
Reddit. (2020). Amino Acid Question: So according to this, the OH group on Tyrosine can actually become deprotonated at high pH. Is that also the case for Serine and Threonine? [Link]
Du, M., et al. (2004). Simultaneous determination of 3-nitro tyrosine, o-, m-, and p-tyrosine in urine samples by liquid chromatography-ultraviolet absorbance detection with pre-column cloud point extraction. Journal of Chromatography B, 803(2), 321-329. [Link]
Michailellis, P. (2022). HPLC evaluation of tyrosine and its metabolites. Charles University, Faculty of Pharmacy in Hradec Králové. [Link]
Cheméo. Diphenylmethane, 2,4-dinitro - Chemical & Physical Properties. [Link]
Garnier, J. P., & Laigle, A. (1977). The role of hydroxyl group of tyrosine in copper(II) binding by His-analogs of oxytocin. FEBS Letters, 83(2), 243-246. [Link]
Boger, D. L., & Yohannes, D. (1989). Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. The Journal of Organic Chemistry, 54(11), 2498-2502. [Link]
ResearchGate. (2014). Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. [Link]
ResearchGate. (2020). Dearomatization-Rearomatization Strategy of Tyrosine for Peptides/Protein Modification through Thiol-Addition Reactions. [Link]
An In-depth Technical Guide to the Thermodynamic Stability of O-Mono-2,4-DNP-L-tyrosine
Introduction: The Critical Role of Thermodynamic Stability in Drug Development In the landscape of pharmaceutical research and development, the intrinsic stability of a molecule is a cornerstone of its potential as a the...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Thermodynamic Stability in Drug Development
In the landscape of pharmaceutical research and development, the intrinsic stability of a molecule is a cornerstone of its potential as a therapeutic agent. For modified amino acids such as O-Mono-2,4-DNP-L-tyrosine, a thorough understanding of its thermodynamic stability is not merely an academic exercise; it is a critical determinant of its viability. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the thermodynamic stability of O-Mono-2,4-DNP-L-tyrosine, offering field-proven insights for researchers, scientists, and drug development professionals. The stability of a pharmaceutical compound directly impacts its safety, efficacy, and shelf-life, making these investigations paramount.[1]
This document will delve into the theoretical underpinnings of thermodynamic stability, followed by detailed, self-validating experimental protocols for key thermal analysis techniques. The focus will be on providing not just the "how," but more importantly, the "why" behind experimental choices, ensuring a deep and actionable understanding of the subject matter.
Theoretical Framework: Understanding the Energetics of Molecular Stability
The thermodynamic stability of a molecule like O-Mono-2,4-DNP-L-tyrosine is fundamentally governed by its Gibbs free energy (G). A lower Gibbs free energy corresponds to a more stable state. The change in Gibbs free energy (ΔG) for any process, including degradation, is a function of the change in enthalpy (ΔH) and the change in entropy (ΔS), as described by the equation:
ΔG = ΔH - TΔS
Where:
ΔH (Enthalpy) represents the change in heat content of the system. An endothermic process (heat absorption, positive ΔH) is generally associated with bond breaking during decomposition.
ΔS (Entropy) is a measure of the disorder or randomness of the system. Decomposition typically leads to an increase in entropy (positive ΔS) as a single, complex molecule breaks down into multiple, smaller products.
T is the absolute temperature in Kelvin.
Thermal analysis techniques are instrumental in probing these thermodynamic parameters.[2] They measure the physical and chemical properties of a substance as a function of temperature, providing critical data on melting points, decomposition temperatures, and the energetics of these transitions.[]
Core Methodologies for Assessing Thermodynamic Stability
The primary techniques for evaluating the thermodynamic stability of a solid-state compound like O-Mono-2,4-DNP-L-tyrosine are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods, often used in conjunction, provide a comprehensive thermal profile of the molecule.[1]
DSC is a powerful technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[4] It is particularly adept at identifying and quantifying endothermic and exothermic processes, such as melting, crystallization, and decomposition.
Objective: To determine the melting point and enthalpy of fusion, and to identify any other thermal events prior to decomposition.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Sample Preparation: Accurately weigh 1-3 mg of O-Mono-2,4-DNP-L-tyrosine into an aluminum DSC pan.
Encapsulation: Hermetically seal the pan with a lid. Prepare an empty, sealed aluminum pan to be used as a reference.
Instrument Setup:
Place the sample pan and the reference pan into the DSC cell.
Purge the cell with nitrogen gas at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative degradation.
Thermal Program:
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).
Heat the sample at a constant rate, typically 10 °C/min, to a temperature beyond the melting or decomposition point (e.g., 300 °C). The choice of heating rate can influence the appearance of the thermogram; slower rates can provide better resolution of thermal events.[7]
Data Analysis:
The resulting DSC thermogram plots heat flow versus temperature.
An endothermic peak will indicate the melting of the sample. The onset temperature of this peak is typically taken as the melting point.
The area under the melting peak is integrated to determine the enthalpy of fusion (ΔHfus).
Sharp, exothermic peaks following the melt may indicate decomposition.
Diagram: DSC Experimental Workflow
Caption: Workflow for DSC analysis of O-Mono-2,4-DNP-L-tyrosine.
Thermogravimetric Analysis (TGA): Quantifying Mass Changes
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] It is an essential tool for determining the thermal stability and decomposition profile of a material.[9] TGA can quantify mass loss associated with dehydration, desolvation, and decomposition.[][8]
Objective: To determine the onset temperature of decomposition and to quantify the mass loss during thermal degradation.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Materials:
O-Mono-2,4-DNP-L-tyrosine
TGA sample pans (e.g., platinum or alumina)
High-purity nitrogen gas
Procedure:
Sample Preparation: Place 5-10 mg of O-Mono-2,4-DNP-L-tyrosine into a tared TGA sample pan.
Instrument Setup:
Place the sample pan onto the TGA balance mechanism.
Purge the furnace with nitrogen gas at a flow rate of 20-50 mL/min.
Thermal Program:
Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.
Data Analysis:
The TGA thermogram plots the percentage of initial mass versus temperature.
A stable baseline indicates no mass loss.
A step or a series of steps in the curve indicates mass loss. The temperature at which a significant deviation from the baseline occurs is the onset of decomposition.[9]
The derivative of the TGA curve (DTG curve) can be plotted to show the rate of mass loss as a function of temperature, with peaks indicating the temperatures of maximum decomposition rates.
Diagram: TGA Logic for Stability Assessment
Caption: Logical flow for determining thermal stability using TGA.
Data Synthesis and Interpretation
The data from DSC and TGA should be analyzed in concert to build a complete picture of the thermodynamic stability of O-Mono-2,4-DNP-L-tyrosine.
Table 1: Hypothetical Thermal Analysis Data for O-Mono-2,4-DNP-L-tyrosine
Parameter
Method
Value
Interpretation
Melting Point (Tm)
DSC
~185-195 °C
The temperature at which the compound transitions from solid to liquid. A sharp melting peak suggests high purity.
Enthalpy of Fusion (ΔHfus)
DSC
~30-40 kJ/mol
The energy required to melt the compound. Provides insight into the strength of the crystal lattice.
Onset of Decomposition (Td)
TGA
~210-220 °C
The temperature at which significant mass loss begins, indicating the upper limit of thermal stability.[9]
Mass Loss at 300 °C
TGA
>50%
Significant mass loss shortly after melting indicates that the compound is unstable in the liquid phase.
Interpretation of Combined Data:
The hypothetical data suggest that O-Mono-2,4-DNP-L-tyrosine is a crystalline solid that melts with a sharp endotherm. However, decomposition begins shortly after melting, as indicated by the TGA data. This is a crucial finding for drug development, as it suggests that any formulation processes involving heating must be carefully controlled to stay well below the decomposition temperature.
The decomposition of amino acids is a complex process that can involve the release of water, ammonia, and carbon dioxide.[10] For O-Mono-2,4-DNP-L-tyrosine, potential degradation pathways could include cleavage of the ether linkage, decarboxylation of the amino acid backbone, and breakdown of the dinitrophenyl rings. The multi-step mass loss that might be observed in the TGA curve could correspond to these different degradation events.
Conclusion: A Pathway to Informed Drug Development
This guide has outlined a robust, technically grounded approach to evaluating the thermodynamic stability of O-Mono-2,4-DNP-L-tyrosine. By employing core thermal analysis techniques like DSC and TGA, researchers can obtain critical data on the molecule's melting behavior, decomposition profile, and overall thermal limits. This information is indispensable for making informed decisions throughout the drug development pipeline, from early-stage candidate selection to formulation and manufacturing process optimization. A thorough understanding of a compound's thermodynamic stability is a non-negotiable prerequisite for developing safe, effective, and stable pharmaceutical products.
References
Journal of Chemical & Engineering Data. Thermophysical Study of Several α- and β-Amino Acid Derivatives by Differential Scanning Calorimetry (DSC). [Link]
AZoM. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]
ResolveMass Laboratories Inc. TGA Analysis in Pharmaceuticals. [Link]
ResearchGate. Thermophysical Study of Several α- and β-Amino Acid Derivatives by Differential Scanning Calorimetry (DSC) | Request PDF. [Link]
PMC. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. [Link]
NETZSCH Analyzing & Testing. Thermal Stability of Drugs. [Link]
bioRxiv. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. [Link]
Technical Guide: O-Mono-2,4-DNP-L-Tyrosine as a Chromogenic Substrate
The following technical guide details the history, chemistry, and application of O-Mono-2,4-DNP-L-tyrosine (specifically the ethyl ester derivative) as a chromogenic substrate. History, Mechanism, and Kinetic Application...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the history, chemistry, and application of O-Mono-2,4-DNP-L-tyrosine (specifically the ethyl ester derivative) as a chromogenic substrate.
History, Mechanism, and Kinetic Applications in Enzymology
Executive Summary
O-Mono-2,4-DNP-L-tyrosine (specifically its ethyl ester form, O-(2,4-dinitrophenyl)-L-tyrosine ethyl ester) represents a pivotal development in the history of enzyme kinetics, particularly for the serine protease Chymotrypsin .
Historically, the characterization of Chymotrypsin’s esterase activity relied on UV-active substrates like N-acetyl-L-tyrosine ethyl ester (ATEE), which required monitoring at 237 nm—a region fraught with interference from protein absorbance and requiring expensive quartz optics. The introduction of the O-DNP derivative by Kundu and Roy in 1970 revolutionized this by introducing a "reporter" group (2,4-dinitrophenyl) directly onto the phenolic side chain. This modification shifted the detection window to the visible spectrum, allowing for high-sensitivity differential spectrophotometry without the need for UV instrumentation.
This guide serves as a technical deep-dive for researchers utilizing or studying historical chromogenic substrates, detailing the synthesis, reaction mechanism, and self-validating protocols for its use.
Historical Context & Chemical Biology
The "UV Problem" in Mid-Century Enzymology
Prior to the 1970s, detailed kinetic analysis of Chymotrypsin involved tracking the hydrolysis of ester bonds using UV spectrophotometry.
Standard Substrate: N-Acetyl-L-tyrosine ethyl ester (ATEE).
Limitation: The absorption maximum of the ester vs. the acid lies in the deep UV (237 nm).
Interference: High concentrations of enzyme (protein) absorb strongly at 280 nm and significantly at 237 nm, creating a high background signal ("noise") that limited sensitivity.
The Kundu & Roy Breakthrough (1970)
In 1970, N. Kundu and S. Roy (University of Calcutta) published their findings in Nature, proposing O-DNP-L-tyrosine ethyl ester as a superior alternative.
Innovation: By attaching a 2,4-dinitrophenyl (DNP) group to the phenolic hydroxyl of Tyrosine, they created a chromophore with significant absorption in the visible range (near 300–360 nm depending on pH).
Mechanism: The DNP group acts as a spectral tag. While the enzyme hydrolyzes the ethyl ester (C-terminus), the presence of the DNP group on the side chain alters the extinction coefficient of the molecule. The transition from Ester to Acid causes a measurable spectral shift in the visible region, bypassing UV interference.
Structural Logic
The molecule consists of three functional domains:
L-Tyrosine Backbone: Provides the specificity for Chymotrypsin (aromatic recognition).
Ethyl Ester (C-terminus): The target of the enzymatic attack (Esterase activity).
O-(2,4-Dinitrophenyl) Group: The chromogenic reporter attached to the phenolic oxygen via an ether linkage. Note the "Mono" designation implies substitution only at the oxygen, leaving the amine free (or protonated depending on pH), which is distinct from Sanger’s N-DNP derivatives.
Mechanism of Action
The utility of O-Mono-2,4-DNP-L-tyrosine relies on Differential Spectrophotometry . Unlike "leaving group" substrates (e.g., p-nitroanilide) where a colored product is released, here the chromophore (DNP) remains attached to the tyrosine. The signal is generated by the change in environment of the chromophore upon hydrolysis of the distal ester bond.
Reaction Pathway Diagram
The following DOT diagram illustrates the enzymatic hydrolysis pathway.
Caption: Kinetic pathway of Chymotrypsin-mediated hydrolysis of O-DNP-L-Tyrosine Ethyl Ester. The signal is generated during the deacylation step where the free acid is formed.
Technical Protocol: Synthesis & Assay
Synthesis of O-DNP-L-Tyrosine Ethyl Ester
Note: This protocol synthesizes the substrate from L-Tyrosine precursors.
Solubilization: Dissolve L-Tyrosine Ethyl Ester HCl in 50% ethanol/water.
pH Adjustment: Adjust pH to ~8.5 using
. Critical: High pH (>10) promotes N-labeling. Controlled pH favors O-labeling or requires copper-chelation protection of the amine if high specificity is needed (though Kundu’s method relies on the reactivity of the ethyl ester precursor).
Reaction: Add stoichiometric equivalent of FDNB dropwise with stirring. The solution will turn yellow.
Incubation: Stir at room temperature for 2–4 hours in the dark (FDNB is light sensitive).
Crystallization: Acidify carefully to precipitate the product or extract with ethyl acetate.
Validation: Verify structure via melting point and UV-Vis spectrum (distinct
compared to N-DNP derivatives).
Enzymatic Assay Protocol (Self-Validating)
Objective: Determine the specific activity of a Chymotrypsin sample.
Parameter
Specification
Substrate Stock
10 mM O-DNP-L-Tyrosine Ethyl Ester in 50% Ethanol
Buffer
0.1 M Phosphate Buffer, pH 7.0 (or pH 7.8 for max activity)
Enzyme
-Chymotrypsin (dissolved in 1 mM HCl to prevent autolysis)
Detection
Spectrophotometer at 360 nm (or determined )
Temperature
25°C
Procedure:
Blanking: Place 2.9 mL of Buffer + 0.1 mL Substrate Stock in the reference cuvette.
Sample Prep: Place 2.9 mL of Buffer + 0.1 mL Substrate Stock in the sample cuvette.
Equilibration: Allow both cuvettes to reach 25°C.
Initiation: Add 10–50
L of Enzyme solution to the Sample cuvette. Mix by inversion immediately.
Measurement: Monitor the change in absorbance (
) at 360 nm for 3–5 minutes.
Calculation: Use the differential extinction coefficient (
) to calculate activity.
Note:
must be determined empirically by completely hydrolyzing a known concentration of substrate (using high enzyme load) and measuring the total absorbance change.
Data Analysis & Causality
The rate of hydrolysis follows Michaelis-Menten kinetics.
Self-Validation Check: If the reaction is linear, the enzyme is stable. If the rate curves downward, substrate depletion or product inhibition (by Ethanol or the DNP-acid) is occurring.
Specificity Check: Add TPCK (Tosyl phenylalanyl chloromethyl ketone). If activity is abolished, the activity is due to Chymotrypsin. If activity persists, it is due to non-specific esterase contamination.
Comparative Analysis: O-DNP vs. Standard Substrates
The following table highlights why O-DNP was a critical innovation for specific use cases.
Feature
ATEE (Standard UV)
O-DNP-Tyr-OEt (Chromogenic)
p-Nitrophenyl Acetate (Nonspecific)
Wavelength
237 nm (Deep UV)
~360 nm (Visible)
400 nm (Visible)
Interference
High (Protein/Nucleic Acid)
Low
Low
Specificity
High for Chymotrypsin
High for Chymotrypsin
Low (General Esterase)
Sensitivity
Moderate
High
Very High
Optics
Quartz Required
Glass/Plastic OK
Glass/Plastic OK
Mechanism
Ester Hydrolysis
Ester Hydrolysis (Reporter)
Leaving Group Release
References
Kundu, N., & Roy, S. (1970).[1][2][3][4] Esterase activity of chymotrypsin on O-DNP-L-tyrosine ethyl ester substrates.[1][2][3][4][5] Nature, 226, 1171.[1][2][3] Link[1][2][3]
Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515. (Foundational chemistry of DNP labeling). Link
Bender, M. L., & Kezdy, F. J. (1965). Mechanism of Action of Proteolytic Enzymes. Annual Review of Biochemistry, 34, 49-76. (Context on Chymotrypsin esterase mechanisms). Link
pKa values of the phenolic group in O-Mono-2,4-DNP-L-tyrosine
This guide provides an in-depth technical analysis of the ionization behavior and pKa characteristics of -Mono-2,4-dinitrophenyl-L-tyrosine ( -DNP-Tyr). Technical Analysis: pKa Values and Ionization of -Mono-2,4-DNP-L-Ty...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the ionization behavior and pKa characteristics of
-Mono-2,4-dinitrophenyl-L-tyrosine (-DNP-Tyr).
Technical Analysis: pKa Values and Ionization of
-Mono-2,4-DNP-L-Tyrosine
Executive Summary
-Mono-2,4-DNP-L-tyrosine is a tyrosine derivative where the phenolic hydroxyl group is modified via a nucleophilic aromatic substitution with a 2,4-dinitrophenyl (DNP) moiety.[1]
Core Technical Insight: Unlike native tyrosine, which possesses a distinct phenolic pKa of ~10.1,
-DNP-tyrosine lacks a dissociable phenolic proton. The formation of the diaryl ether linkage abolishes the acidic phenolic functionality.[1] Therefore, the "pKa of the phenolic group" in this intact molecule is effectively null (non-existent) within aqueous pH ranges.[1]
However, for research applications, the relevant physicochemical parameter is the pKa of the leaving group (2,4-dinitrophenol, pKa ≈ 4.1) .[1] This value drives the molecule's utility as a spectrophotometric probe for proteolytic or nucleophilic activity, as the stability of the ether bond is directly related to the leaving group's acidity.
Structural & Chemical Basis
To understand the ionization profile, one must analyze the structural transformation of the tyrosine side chain.[1]
-DNP-tyrosine, the proton is replaced by the electron-deficient dinitrophenyl ring:
This is an ether linkage .[1] Ethers do not ionize to release protons in aqueous solution (pKa > 40).[1] Consequently, the characteristic spectrophotometric shift observed in tyrosine at pH > 10 is absent in the intact -DNP derivative.[1]
Inductive Effects on Backbone pKas
While the phenolic pKa is removed, the strong electron-withdrawing nature of the two nitro groups (
) on the DNP ring exerts a long-range inductive effect ($ -I $ effect) through the ether oxygen and the phenyl ring of tyrosine. This lowers the pKa values of the -carboxyl and -amino groups compared to native tyrosine.
Quantitative Data Summary
The following table contrasts the ionization constants of native Tyrosine against the estimated shifts in
-DNP-Tyrosine.
Functional Group
Native L-Tyrosine pKa
-DNP-L-Tyrosine pKa (Est.)
Structural Cause of Shift
-Carboxyl ()
2.20
~2.0 - 2.1
Electron-withdrawing DNP group increases acidity of COOH.
-Amino ()
9.11
~8.8 - 9.0
Inductive effect slightly destabilizes the protonated amine.
Phenolic Side Chain
10.07
None (Ether)
Abolished by ether formation.
Leaving Group
N/A
4.11
pKa of 2,4-dinitrophenol (relevant upon hydrolysis).[1]
Spectrophotometric Utility & Hydrolysis Logic
The "functional" pKa often cited in literature regarding this compound refers to the hydrolysis product .
-DNP-tyrosine is susceptible to nucleophilic aromatic substitution (), particularly by thiols (thiolysis) or hydroxide (hydrolysis) at high pH.[1]
The Chromogenic Switch
The utility of
-DNP-Tyr relies on the difference in absorption between the ether (colorless/pale yellow) and the released 2,4-dinitrophenolate (intense yellow).
The transition is governed by the pKa of 2,4-dinitrophenol (4.1).[1] At physiological pH (7.4), any released 2,4-DNP immediately ionizes to the yellow phenolate anion, providing a real-time signal.[1]
Visualization of the Pathway
The following diagram illustrates the structural masking of the pKa and the hydrolysis pathway that "reveals" the chromophore.
To experimentally confirm the absence of the phenolic pKa and measure the stability (background hydrolysis), use the following spectrophotometric titration protocol.
Reagents[1]
Buffer System: Universal Buffer (Britton-Robinson) ranging from pH 2.0 to 12.0.[1]
Stock Solution: 1.0 mM
-DNP-L-Tyrosine in DMSO (avoid alkaline stock solutions to prevent premature hydrolysis).
Titration: Aliquot the stock into buffers of increasing pH (2, 4, 6, 8, 10, 12).
Immediate Measurement: Measure absorbance at 360 nm and 400 nm immediately upon mixing.
Result: If the ether is stable, absorbance at 400 nm should remain near zero across pH 2–10.[1]
Contrast: Native Tyrosine would show a spectral shift at pH > 10 (295 nm shift).[1]
-DNP-Tyr will not show this shift unless the bond breaks.
Hydrolysis Rate (Thiolysis): To measure the "leaving group potential," add 10 mM Glutathione (GSH) at pH 8.[1]0. Monitor the increase at 400 nm over time.
The rate of appearance of the 400 nm signal corresponds to the release of 2,4-DNP.
Data Interpretation[1]
Stable Absorbance: Confirms the "masked" phenol.
Rising Absorbance at pH > 10: Indicates alkaline hydrolysis of the ether bond, not ionization of the ether itself.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21117756, N,O-Di(2,4-Dnp)-L-tyrosine.[1] Retrieved from [Link][1]
Bunton, C. A., & Robinson, L. (1968). Nucleophilic displacements in reaction of 2,4-dinitrophenyl ethers.[1] Journal of the American Chemical Society. Retrieved from [Link][1]
Sanger, F. (1945). The free amino groups of insulin.[1] (Classic reference for DNP-amino acid chemistry).[1] Biochemical Journal. Retrieved from [Link]
Solubility Profile of O-Mono-2,4-DNP-L-tyrosine in Organic Solvents: A Predictive and Methodological Framework
An In-Depth Technical Guide Authored for Researchers, Scientists, and Drug Development Professionals Abstract O-Mono-2,4-dinitrophenyl-L-tyrosine (O-Mono-2,4-DNP-L-tyrosine) is a crucial derivative of L-tyrosine, utilize...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
O-Mono-2,4-dinitrophenyl-L-tyrosine (O-Mono-2,4-DNP-L-tyrosine) is a crucial derivative of L-tyrosine, utilized in various biochemical and analytical applications. Its utility is fundamentally governed by its behavior in solution, making a comprehensive understanding of its solubility profile essential for experimental design, purification, and formulation development. Due to a scarcity of published empirical data for this specific molecule, this technical guide provides a foundational framework based on first principles of physical chemistry, analysis of its constituent moieties, and established methodologies in solubility science. We will explore the theoretical underpinnings that predict its solubility in different classes of organic solvents, provide a robust, step-by-step protocol for its experimental determination, and discuss the key factors that influence its solubility. This document is designed to empower researchers to anticipate the solubility behavior of O-Mono-2,4-DNP-L-tyrosine and to generate reliable, reproducible data in their own laboratories.
Introduction to O-Mono-2,4-DNP-L-tyrosine
Molecular Structure and Physicochemical Properties
O-Mono-2,4-DNP-L-tyrosine is an amino acid derivative where a 2,4-dinitrophenyl (DNP) group is ether-linked to the hydroxyl group of the L-tyrosine side chain. This modification imparts significant changes to the molecule's properties compared to its parent, L-tyrosine.
L-tyrosine Backbone: Provides an amphipathic character with a polar alpha-amino group (basic), an alpha-carboxyl group (acidic), and a relatively hydrophobic phenyl group.[4]
2,4-Dinitrophenyl (DNP) Group: A bulky and highly chromophoric moiety attached via an ether linkage. Its two nitro groups are strongly electron-withdrawing, making the DNP ring electron-poor and increasing the molecule's overall hydrophobicity and potential for π-π stacking interactions.
The presence of the DNP group makes the molecule an excellent candidate for spectrophotometric detection, while the free amino and carboxyl groups allow it to behave as a zwitterion under certain pH conditions, a critical factor in its solubility.[5][6]
The Critical Role of Solubility in Research and Development
A well-characterized solubility profile is not merely academic; it is a prerequisite for the effective application of O-Mono-2,4-DNP-L-tyrosine in numerous fields:
Drug Discovery: Solubility is a key determinant of a compound's bioavailability and developability. Early determination in relevant solvent systems is crucial.[7]
Process Chemistry: Optimizing reaction conditions, purification (e.g., crystallization), and isolation of the compound requires precise knowledge of its solubility in various solvents.[8]
Analytical Chemistry: The preparation of stock solutions, calibration standards for HPLC, and mobile phase selection are all dependent on solubility data.
Biochemical Assays: Ensuring the compound remains in solution at the desired concentration is fundamental to obtaining accurate and reproducible assay results.
A Theoretical Framework for Predicting Solubility
Lacking direct empirical data, we can formulate strong hypotheses about the solubility of O-Mono-2,4-DNP-L-tyrosine by dissecting its molecular structure and applying the principle of "like dissolves like."
Causality of Structural Features on Solubility
The solubility of a solute in a solvent is driven by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For O-Mono-2,4-DNP-L-tyrosine, the key interactions are:
Hydrogen Bonding: The free amino (-NH₂) and carboxyl (-COOH) groups are potent hydrogen bond donors and acceptors.
Dipole-Dipole Interactions: The polar nitro groups (-NO₂) and the carbonyl group create significant dipole moments.
Van der Waals Forces: The aromatic rings of both the tyrosine and DNP moieties contribute to dispersion forces and potential π-π stacking.
The DNP group significantly increases the nonpolar surface area compared to L-tyrosine, suggesting that while polar interactions from the amino acid backbone are present, the molecule as a whole possesses considerable hydrophobic character. Dinitrophenylated amino acids are generally noted for their very low solubility in water.[9]
Rationale for Solvent Selection and Predicted Behavior
Based on these structural features, we can predict the solubility across different classes of organic solvents:
Causality: These solvents possess large dipole moments and are excellent hydrogen bond acceptors. They are highly effective at solvating both the polar amino acid backbone and the DNP group, thereby disrupting the strong solute-solute interactions (like crystal lattice energy). Studies on L-tyrosine and its derivatives frequently show high solubility in solvents like DMSO.[4][10]
Causality: Alcohols can act as both hydrogen bond donors and acceptors, allowing them to interact favorably with the -NH₂ and -COOH groups. However, their smaller nonpolar alkyl chains may be less effective at solvating the bulky, hydrophobic DNP group compared to DMSO or DMF. The solubility of L-tyrosine and its halogenated derivatives in alcohol-water mixtures has been well-documented, showing a complex dependence on the solvent composition.[11]
Causality: These solvents lack the ability to form strong hydrogen bonds or engage in significant dipole-dipole interactions. They cannot effectively solvate the highly polar amino and carboxyl groups, making it energetically unfavorable to overcome the solute-solute interactions.
The diagram below illustrates the key molecular features of O-Mono-2,4-DNP-L-tyrosine and the anticipated interactions with different solvent classes.
Caption: Predicted interactions driving the solubility of O-Mono-2,4-DNP-L-tyrosine.
Experimental Protocol for Solubility Determination
To move from prediction to empirical fact, a rigorous and reproducible experimental protocol is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility and is recommended here.[12][13]
The Isothermal Shake-Flask Method: A Self-Validating System
This method is considered trustworthy because it allows the system to reach thermodynamic equilibrium, ensuring the measured concentration represents the true saturation solubility under the specified conditions. The inclusion of excess solid solute provides a constant chemical potential, confirming that saturation has been achieved.
Detailed Step-by-Step Protocol
Preparation:
Accurately weigh an excess amount of O-Mono-2,4-DNP-L-tyrosine solid into a series of inert glass vials (e.g., 10 mL vials with screw caps). "Excess" means enough solid will remain undissolved at the end of the experiment.
Pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into each vial. Prepare at least three replicates for each solvent.
Equilibration:
Seal the vials tightly to prevent solvent evaporation.
Place the vials in an incubator shaker or on a rotating wheel within a temperature-controlled chamber set to the target temperature (e.g., 25 °C or 37 °C).
Agitate the samples at a constant rate for a predetermined period (e.g., 24-48 hours). A preliminary time-course experiment is recommended to determine how long it takes to reach a plateau in concentration, confirming equilibrium.
Phase Separation:
After equilibration, remove the vials and allow the undissolved solid to settle. It is critical to maintain the temperature during this step.
Transfer the vials to a temperature-controlled centrifuge and spin at high speed (e.g., 10,000 x g for 15 minutes) to pellet all suspended solids.
Carefully withdraw an aliquot of the clear supernatant. Alternatively, filter the suspension using a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. The first few drops of filtrate should be discarded to saturate the filter material.
Quantification:
Accurately dilute the supernatant with an appropriate solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.
Analyze the diluted samples using a validated analytical method, typically reverse-phase HPLC with UV detection. Given the DNP chromophore, a detection wavelength in the range of 340-360 nm is appropriate. The method described for L-Tyrosine analysis using HPLC can be adapted.[10]
Calculation:
Calculate the concentration of the undissolved solute in the original supernatant by multiplying the measured concentration of the diluted sample by the dilution factor.
Average the results from the replicates and report the solubility in standard units (e.g., mg/mL or mol/L) with the standard deviation.
The workflow for this protocol is visualized below.
Caption: Experimental workflow for isothermal shake-flask solubility determination.
Summary of Predicted Solubility and Data Collection
While this guide establishes a predictive framework, experimental verification is paramount. Researchers utilizing the protocol above can populate a data table to build a comprehensive, empirical solubility profile.
Solvent
Solvent Class
Predicted Solubility
Experimentally Determined Solubility (mg/mL at 25 °C)
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
High
(To be determined)
N,N-Dimethylformamide (DMF)
Polar Aprotic
High
(To be determined)
Acetonitrile
Polar Aprotic
Moderate
(To be determined)
Methanol
Polar Protic
Moderate
(To be determined)
Ethanol
Polar Protic
Moderate
(To be determined)
Isopropanol
Polar Protic
Moderate-Low
(To be determined)
Acetone
Polar Aprotic (Ketone)
Moderate
(To be determined)
Ethyl Acetate
Polar Aprotic (Ester)
Low
(To be determined)
Toluene
Nonpolar
Very Low
(To be determined)
n-Hexane
Nonpolar
Very Low
(To be determined)
Conclusion
The solubility of O-Mono-2,4-DNP-L-tyrosine in organic solvents is a complex interplay between its polar amino acid backbone and its bulky, hydrophobic dinitrophenyl group. Theoretical analysis strongly suggests high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols, and very low solubility in nonpolar media. This guide provides both the scientific rationale to predict this behavior and a robust, detailed experimental protocol to quantify it accurately. By employing this framework, researchers can ensure the reliable and effective use of this important compound in their scientific endeavors, from fundamental biochemical assays to the development of novel therapeutics.
References
Journal of Chemical & Engineering Data. Comprehensive Solubility Analysis of Fmoc-l-Tyrosine in 12 Monosolvents: Integrating Solvent Effects, Thermodynamic Modeling, and Advanced Molecular Insights via IGMH Analysis. ACS Publications.
Scite.ai. Solubility of d -Tryptophan and l -Tyrosine in Several Organic Solvents.
ResearchGate. Solubility of d -Tryptophan and l -Tyrosine in Several Organic Solvents: Determination and Solvent Effect | Request PDF.
PubChem. N,O-Di(2,4-Dnp)-L-tyrosine. National Center for Biotechnology Information.
IAEA International Nuclear Information System. Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis.
Elsevier. Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determinatio.
Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
ResearchGate. (PDF) Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography.
Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.
ResearchGate. Solubility of DNP-amino acids and their partitioning in biodegradable ATPS: Experimental and ePC-SAFT modeling | Request PDF.
ACS Publications. Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics | Crystal Growth & Design.
ResearchGate. Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF.
World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
Semantic Scholar. Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis.
PubChem. N-(2,4-Dinitrophenyl)tyrosine. National Center for Biotechnology Information.
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
Frontiers. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins.
spectrophotometric assay using O-Mono-2,4-DNP-L-tyrosine substrate
Application Note & Protocol Topic: Spectrophotometric Assay for Protein Tyrosine Phosphatase Activity Using O-Mono-2,4-DNP-L-tyrosine as a Chromogenic Substrate Audience: Researchers, scientists, and drug development pro...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: Spectrophotometric Assay for Protein Tyrosine Phosphatase Activity Using O-Mono-2,4-DNP-L-tyrosine as a Chromogenic Substrate
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Novel Chromogenic Substrate for Continuous Monitoring of Protein Tyrosine Phosphatase Activity
Protein Tyrosine Phosphatases (PTPs) are a critical class of enzymes that antagonize the action of protein tyrosine kinases, collectively governing the phosphorylation state of cellular proteins.[1][2][3] This dynamic balance is fundamental to signal transduction pathways regulating cell growth, differentiation, and metabolism.[4] Consequently, PTPs have emerged as significant therapeutic targets for a range of diseases, including cancer and diabetes.[5]
The development of robust and high-throughput compatible assays is paramount for the discovery of novel PTP inhibitors. A widely adopted strategy involves the use of artificial, chromogenic substrates that mimic phosphotyrosine and release a colored product upon enzymatic cleavage.[6][7][8] The most common example is p-nitrophenyl phosphate (pNPP), which, upon hydrolysis, releases the yellow-colored p-nitrophenolate anion.[7][8]
This application note details a comprehensive protocol for a continuous spectrophotometric assay utilizing O-Mono-2,4-DNP-L-tyrosine as a novel chromogenic substrate for PTPs. This substrate is designed to function as a phosphotyrosine mimic where the phosphate moiety is replaced by a 2,4-dinitrophenyl (DNP) ether linkage. Enzymatic hydrolysis by a PTP is hypothesized to cleave this ether bond, releasing the 2,4-dinitrophenolate anion, which exhibits strong absorbance in the visible spectrum, providing a real-time measure of enzyme activity.
Principle of the Assay
The assay is founded on the catalytic activity of PTPs to recognize and hydrolyze the aryl-ether bond of O-Mono-2,4-DNP-L-tyrosine. The catalytic mechanism of PTPs proceeds via a two-step process involving a critical cysteine residue in the enzyme's active site.[2][9]
Step 1 (Enzyme Acylation): The nucleophilic cysteine residue attacks the substrate, leading to the formation of a covalent cysteinyl-substrate intermediate and the release of the L-tyrosine product.
Step 2 (Enzyme Deacylation): The intermediate is then hydrolyzed by a water molecule, activated by a general base (typically an aspartate residue), which regenerates the free enzyme and releases the 2,4-dinitrophenolate leaving group.[10][11]
The released 2,4-dinitrophenolate anion, under neutral to alkaline pH conditions, has a distinct yellow color and can be quantified by measuring the increase in absorbance at approximately 400 nm. The rate of this absorbance increase is directly proportional to the PTP activity.
Reaction Mechanism Workflow
The following diagram illustrates the proposed enzymatic reaction and detection principle.
Caption: Enzymatic hydrolysis of O-Mono-2,4-DNP-L-tyrosine by a PTP releases a colored product.
Materials and Reagents
Reagent
Recommended Supplier
Notes
O-Mono-2,4-DNP-L-tyrosine
N/A
Prepare a 100 mM stock solution in DMSO. Store at -20°C, protected from light.
Purified PTP Enzyme (e.g., PTP1B)
Commercial sources
Prepare a stock solution in a suitable storage buffer (e.g., containing glycerol). Aliquot and store at -80°C.
Assay Buffer
N/A
50 mM Tris-HCl or HEPES, pH 7.4, 100 mM NaCl, 1 mM EDTA. The optimal pH may vary between different PTPs and should be empirically determined.
Dithiothreitol (DTT)
Sigma-Aldrich
Prepare a fresh 1 M stock solution in water. Add to the assay buffer immediately before use to a final concentration of 2-5 mM. DTT is crucial to maintain the active site cysteine in a reduced state.
Dimethyl Sulfoxide (DMSO)
Sigma-Aldrich
ACS grade or higher.
96-well, clear, flat-bottom microplates
Corning, Greiner
UV-transparent plates are recommended if available.
Microplate Spectrophotometer
Molecular Devices, etc.
Capable of reading absorbance at or near 400 nm and maintaining a constant temperature.
Experimental Protocol
This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL. Adjust volumes as necessary for other formats.
Protocol Workflow Diagram
Caption: Step-by-step workflow for the PTP spectrophotometric assay.
Step-by-Step Methodology
Buffer Preparation: Prepare the Assay Buffer and bring it to the desired assay temperature (e.g., 37°C). Immediately before starting the experiment, add DTT from the stock solution to a final concentration of 2 mM.
Plate Setup:
Test Wells: Add 180 µL of Assay Buffer (containing DTT) to each well that will contain the enzyme.
Substrate Blank Wells: Add 190 µL of Assay Buffer (containing DTT) to at least two wells. These wells will receive the substrate but no enzyme, to measure the rate of non-enzymatic substrate hydrolysis.
Enzyme Blank Wells: Add 190 µL of Assay Buffer (containing DTT) to at least two wells. These wells will receive the enzyme but no substrate (add 10 µL of DMSO instead) to control for any change in absorbance from the enzyme itself.
Substrate Addition: Prepare a working dilution of the O-Mono-2,4-DNP-L-tyrosine substrate in DMSO. Add 10 µL of this substrate solution to the "Test Wells" and "Substrate Blank Wells". The final substrate concentration should be varied to determine kinetic parameters (e.g., from 0.1x to 10x the expected Kₘ).
Pre-incubation: Mix the plate gently on a plate shaker for 30 seconds and pre-incubate at the assay temperature for 5 minutes.
Reaction Initiation:
Prepare a working dilution of the PTP enzyme in cold Assay Buffer. The optimal enzyme concentration must be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.
To initiate the reaction, add 10 µL of the diluted enzyme solution to the "Test Wells" and "Enzyme Blank Wells".
To the "Substrate Blank Wells", add 10 µL of enzyme dilution buffer (without enzyme).
Data Acquisition: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 400 nm every 30-60 seconds for 15-30 minutes.
Data Analysis and Interpretation
Calculate Initial Rates (V₀):
For each well, plot Absorbance (400 nm) versus Time (minutes).
Identify the initial linear portion of the curve.
The slope of this linear portion represents the initial reaction rate (V₀) in units of Absorbance units per minute (ΔAbs/min).
Correct the rates from the "Test Wells" by subtracting the average rate from the "Substrate Blank Wells".
Convert Rates to Molar Units:
Use the Beer-Lambert law (A = εcl) to convert the rate from ΔAbs/min to µmol/min/mL.
Rate (µmol/min/mL) = (ΔAbs/min) / (ε × l)
Where:
ε (Molar Extinction Coefficient): The molar extinction coefficient for 2,4-dinitrophenol at pH 7.0 is approximately 10,356 M⁻¹cm⁻¹.[12] This value should be verified experimentally under the specific assay buffer conditions.
l (Path Length): The path length of the light through the solution in the well (in cm). This is typically calculated by dividing the volume (in mL) by the cross-sectional area of the well (in cm²). For a standard 200 µL volume in a 96-well plate, this is often ~0.5-0.6 cm. It is best to determine this empirically or use a pathlength correction feature on the plate reader.
Enzyme Kinetics (Optional):
To determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), perform the assay with varying substrate concentrations.
Plot the initial rate (V₀) against the substrate concentration [S].
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism).
Representative Data Table
Substrate Conc. (µM)
Avg. Initial Rate (ΔAbs/min)
Corrected Rate (ΔAbs/min)
Rate (µmol/min/mg protein)
0
0.0005
0.000
0.00
10
0.0085
0.008
X.XX
25
0.0190
0.0185
Y.YY
50
0.0325
0.032
Z.ZZ
100
0.0510
0.0505
A.AA
200
0.0705
0.070
B.BB
400
0.0855
0.085
C.CC
Note: Values are for illustrative purposes only.
Trustworthiness and Self-Validation
Linearity: The enzyme concentration and time course should be optimized to ensure the reaction rate is linear. If the progress curve flattens quickly, reduce the enzyme concentration.
Controls: The inclusion of substrate and enzyme blanks is essential to control for non-enzymatic hydrolysis and background absorbance changes.
Inhibitor Control: To validate that the observed activity is from a PTP, include a known general PTP inhibitor, such as sodium orthovanadate, in a control well. A significant reduction in the reaction rate confirms PTP-specific activity.
Conclusion
The use of O-Mono-2,4-DNP-L-tyrosine offers a potential alternative to pNPP for the continuous spectrophotometric monitoring of PTP activity. Its structural resemblance to tyrosine may offer different kinetic profiles or specificities compared to simple aryl phosphates. This protocol provides a robust framework for researchers to characterize PTP activity, determine enzyme kinetics, and screen for potential inhibitors in a reliable and efficient manner.
References
Besant, D., & Liskamp, R. M. (2014). A versatile spectrophotometric protein tyrosine phosphatase assay based on 3-nitrophosphotyrosine containing substrates. Analytical Biochemistry, 448, 56–63. [Link]
Barford, D., Das, A. K., & Egloff, M. P. (1998). The structure and mechanism of protein phosphatases: insights into catalysis and regulation. Annual review of biophysics and biomolecular structure, 27, 133-164. [Link]
Tonks, N. K. (2005). Protein Tyrosine Phosphatase Assays. Current Protocols in Immunology, Chapter 11, Unit 11.9. [Link]
Zhang, Y. L., & Dixon, J. E. (1993). A continuous spectrophotometric assay of protein tyrosine phosphatase using phosphotyrosine. Analytical biochemistry, 211(1), 7-11. [Link]
Zhang, Z. Y. (2002). Protein-tyrosine phosphatases: biological function, structural characteristics, and mechanism of catalysis. Critical reviews in biochemistry and molecular biology, 37(6), 421-464. [Link]
Geisler, J. G., Zarrin-Khameh, N., & Hirsch, K. S. (2012). The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality. Journal of Biological Chemistry, 287(31), 26258–26272. [Link]
Denu, J. M., & Dixon, J. E. (1998). Protein tyrosine phosphatases: a diverse family of intracellular and transmembrane enzymes. Annual review of biochemistry, 67(1), 207-235. [Link]
Peters, G. H., & Liskamp, R. M. (2014). A versatile spectrophotometric protein tyrosine phosphatase assay based on 3-nitrophosphotyrosine containing substrates. PubMed, 448, 56-63. [Link]
Zhang, Z. Y., & Dixon, J. E. (1994). Dissecting the catalytic mechanism of protein-tyrosine phosphatases. Proceedings of the National Academy of Sciences, 91(5), 1624-1627. [Link]
Wu, L., & Zhang, Z. Y. (2003). Analysis of Protein Tyrosine Phosphatases and Substrates. Current Protocols in Cell Biology, Chapter 14, Unit 14.7. [Link]
Abdelsalam, A., et al. (2019). Phosphatases. Biology LibreTexts. [Link]
Laskin, J., et al. (2021). Photochemical degradation of 4-nitrocatechol and 2,4-dinitrophenol in a sugar-glass secondary organic aerosol surrogate. Atmospheric Chemistry and Physics Discussions, 1-28. [Link]
Ghosh, A., et al. (2020). Absorption spectra of 2,4-DNP (Conc. 2 × 10 − 4 M) at (a) pH ∼ 3 and (b) pH ∼ 7 at different  -CD concentrations. ResearchGate. [Link]
National Center for Biotechnology Information. (n.d.). 2,4-Dinitrophenol. PubChem Compound Database. [Link]
Stefan, A., et al. (2023). Tyrosine inhibits the Mycobacterium tuberculosis protein tyrosine phosphatase MptpA. CRIS. [Link]
Sun, J. P., & Tonks, N. K. (2013). Identification of Protein Tyrosine Phosphatase (PTP) Substrates. Current protocols in molecular biology, Chapter 18, Unit 18.10. [Link]
National Center for Biotechnology Information. (n.d.). N,O-Di(2,4-Dnp)-L-tyrosine. PubChem Compound Database. [Link]
measuring carboxypeptidase activity with O-Mono-2,4-DNP-L-tyrosine
Application Note & Protocol Measuring Carboxypeptidase Activity with the Chromogenic Substrate O-Mono-2,4-DNP-L-tyrosine Introduction: The Significance of Carboxypeptidase Activity Carboxypeptidases (CPs) are a class of...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Measuring Carboxypeptidase Activity with the Chromogenic Substrate O-Mono-2,4-DNP-L-tyrosine
Introduction: The Significance of Carboxypeptidase Activity
Carboxypeptidases (CPs) are a class of proteolytic enzymes that catalyze the cleavage of the peptide bond of the C-terminal amino acid residue in a polypeptide chain.[1] These enzymes are fundamental to a vast array of biological processes, from digestion in the pancreas to protein maturation and degradation within the cell. Carboxypeptidase A (CPA), a well-characterized zinc-containing metalloprotease, for instance, preferentially cleaves C-terminal residues that possess aromatic or bulky aliphatic side chains.[2]
Given their critical roles, the precise measurement of carboxypeptidase activity is essential for understanding physiological processes, diagnosing diseases, and for the discovery and characterization of therapeutic enzyme inhibitors. This guide provides a detailed methodology for a continuous spectrophotometric assay using O-Mono-2,4-DNP-L-tyrosine, a chromogenic substrate that allows for sensitive and real-time monitoring of enzyme activity.
Principle of the Assay
This assay leverages the specific hydrolytic action of carboxypeptidases on a synthetic substrate, O-Mono-2,4-DNP-L-tyrosine. The core of this substrate is L-tyrosine, a preferred residue for enzymes like Carboxypeptidase A. The hydroxyl group of the tyrosine side chain is chemically modified with a 2,4-dinitrophenyl (DNP) group.
The enzymatic reaction proceeds as follows:
Enzymatic Cleavage: The carboxypeptidase recognizes the C-terminal tyrosine and hydrolyzes the terminal peptide bond.
Product Release: This cleavage releases L-tyrosine and the chromophore, 2,4-dinitrophenol (DNP).
Spectrophotometric Detection: In the slightly alkaline conditions of the assay buffer (pH 7.5), the released 2,4-dinitrophenol is ionized to the 2,4-dinitrophenolate anion. This anion exhibits a strong, distinct yellow color and a maximum absorbance at approximately 360-410 nm.
The rate of the increase in absorbance at the specific wavelength is directly proportional to the rate of substrate hydrolysis and thus, to the carboxypeptidase activity in the sample.
Caption: Step-by-step workflow for the carboxypeptidase assay.
Step 1: Reagent Preparation
Assay Buffer: Prepare and bring the 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 buffer to the assay temperature of 25°C.
Substrate Working Solution: Thaw the 10 mM O-Mono-2,4-DNP-L-tyrosine stock solution. Dilute it with Assay Buffer to a final concentration of 1.0 mM. Note: The final substrate concentration in the assay will be 0.1 mM. This should be at or above the Km for most applications. The optimal concentration may need to be determined empirically.
Enzyme Dilution: Thaw the Carboxypeptidase A stock on ice. Prepare a series of dilutions (e.g., 10, 5, 2.5, 1.25 µg/mL) in cold Assay Buffer. Keep dilutions on ice and use them immediately. The goal is to find a concentration that yields a linear absorbance increase in the range of 0.02 to 0.1 ΔA/min.
Step 2: Assay Setup
Set the spectrophotometer to 25°C and the measurement wavelength to 405 nm.
Label cuvettes for "Blank" and "Test" reactions.
Prepare the reaction mixtures according to the table below:
Component
Blank (µL)
Test (µL)
Final Concentration
Assay Buffer
800
800
25 mM Tris, 500 mM NaCl
1.0 mM Substrate
100
100
0.1 mM
Enzyme Diluent
100
-
-
Diluted Enzyme
-
100
Variable
Total Volume
1000
1000
Add the Assay Buffer and Substrate Working Solution to all cuvettes. Mix gently by pipetting.
Incubate the cuvettes in the spectrophotometer's temperature-controlled holder for 5 minutes to ensure thermal equilibrium.
Step 3: Measurement
To initiate the reaction, add 100 µL of Enzyme Diluent to the "Blank" cuvette and 100 µL of the diluted enzyme to the "Test" cuvette.
Mix immediately by inversion (capping the cuvette) or gentle pipetting. Avoid introducing bubbles.
Immediately start recording the absorbance at 405 nm every 30 seconds for 5 to 10 minutes.
Data Analysis and Interpretation
Calculate the Rate of Reaction: Plot Absorbance (A₄₀₅) versus Time (minutes). Determine the slope (ΔA/min) from the initial, linear portion of the curve for both the Test and Blank reactions.
Correct for Background: Subtract the rate of the Blank from the rate of the Test reaction to get the true enzymatic rate.
Calculate Enzyme Activity: Use the Beer-Lambert law (A = εbc) to convert the rate of absorbance change into the rate of product formation.
Activity (µmol/min/mL) = [ (ΔA/min corrected) × (Total Assay Volume in mL) ] / [ (ε) × (Path Length in cm) × (Enzyme Volume in mL) ]
| Parameter | Symbol | Value | Source/Comment |
| :--- | :---: | :--- | :--- |
| Molar Extinction Coeff. | ε | 9,620 M⁻¹cm⁻¹ | For 2,4-dinitrophenolate at pH 7.5, 405 nm. |
| Path Length | b | 1 cm | For a standard cuvette. |
| Total Assay Volume | | 1.0 mL | As per protocol. |
| Enzyme Volume | | 0.1 mL | As per protocol. |
Unit Definition: One unit (U) of Carboxypeptidase A activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of O-Mono-2,4-DNP-L-tyrosine per minute at pH 7.5 and 25°C.
Troubleshooting
Problem
Potential Cause(s)
Suggested Solution(s)
No or Very Low Activity
1. Inactive enzyme (improper storage, repeated freeze-thaw).2. Incorrect pH of assay buffer.3. Presence of a metalloprotease inhibitor (e.g., EDTA contamination).
1. Use a fresh enzyme aliquot; verify activity with a control substrate.2. Remake buffer and verify pH at 25°C.3. Use metal-free water and reagents.
High Blank Rate
1. Spontaneous hydrolysis of the substrate.2. Contamination of reagents.
1. This is less common but possible; always run a blank. Store substrate stock protected from light.2. Use fresh, filtered buffer and high-purity water.
1. Substrate depletion (enzyme concentration is too high).2. Enzyme instability under assay conditions.3. Product inhibition.
1. Dilute the enzyme further to achieve a lower, linear rate.2. Perform the assay at a lower temperature or for a shorter duration.3. Analyze only the initial linear velocity (first 1-2 minutes).
References
Piquilloud, Y., Reinharz, A., & Roth, M. (1970). Studies on the Angiotensin Converting Enzyme with Different Substrates. Biochimica et Biophysica Acta (BBA) - Enzymology, 206(1), 136-142. [Link]
Folk, J. E., & Schirmer, E. W. (1963). The porcine pancreatic carboxypeptidase A system. I. Three forms of the active enzyme. The Journal of biological chemistry, 238, 3884–3894. [Link]
Wu, S., et al. (2011). pH-Dependent Reactivity for Glycyl-l-Tyrosine in Carboxypeptidase A-Catalyzed Hydrolysis. The Journal of Physical Chemistry B, 115(34), 10360–10367. [Link]
Rees, D. C., & Lipscomb, W. N. (1981). The 2.0-A structure of the carboxypeptidase A-Gly-Tyr complex: a model for substrate binding. Proceedings of the National Academy of Sciences, 78(9), 5455-5459. [Link]
M-CSA (Mechanism and Catalytic Site Atlas). (n.d.). Carboxypeptidase A. Retrieved from [Link]
Christianson, D. W., & Lipscomb, W. N. (1989). Carboxypeptidase A. Accounts of Chemical Research, 22(2), 62-69. [Link]
Avilés, F. X., & Vendrell, J. (1998). Carboxypeptidases. In A. J. Barrett, N. D. Rawlings, & J. F. Woessner (Eds.), Handbook of Proteolytic Enzymes (pp. 200-211). Academic Press. [Link]
Mock, W. L. (1985). Carboxypeptidase A: a model for the mechanism of zinc enzymes. Bioorganic Chemistry, 13(3), 271-278. [Link]
Application Note: Optimal pH Conditions for O-Mono-2,4-DNP-L-Tyrosine Hydrolysis
Topic: Optimization of pH Conditions for O-Mono-2,4-DNP-L-Tyrosine Hydrolysis Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary O...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization of pH Conditions for O-Mono-2,4-DNP-L-Tyrosine Hydrolysis
Content Type: Detailed Application Note and Protocol
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
O-Mono-2,4-dinitrophenyl-L-tyrosine (O-DNP-Tyr) serves as a critical model compound in protein chemistry, particularly in the study of nucleophilic aromatic substitution (
) mechanisms and as a side-chain protected derivative in peptide synthesis. Unlike its N-DNP counterparts, the O-DNP ether bond is chemically distinct: it is relatively stable in acidic conditions but highly labile in alkaline environments.
This guide details the optimal pH conditions for the hydrolytic cleavage of the O-DNP bond. While thiolysis is the standard method for deprotection during synthesis, hydrolytic characterization is essential for stability profiling and kinetic assays. The optimal pH for kinetic monitoring is established at pH 10.0–11.0 , where the reaction proceeds with pseudo-first-order kinetics and the leaving group (2,4-dinitrophenolate) is fully ionized for spectrophotometric detection.
Mechanistic Insight: The
Pathway
The hydrolysis of O-DNP-Tyr does not follow a typical ester hydrolysis mechanism. Instead, it proceeds via Nucleophilic Aromatic Substitution (
) .
Reaction Mechanism
Nucleophilic Attack: The hydroxide ion (
) attacks the C-1 carbon of the 2,4-dinitrophenyl ring, which is activated by the electron-withdrawing nitro groups.
Meisenheimer Complex: A transient, anionic intermediate (Meisenheimer complex) is formed.
Elimination: The tyrosine phenolate acts as the leaving group, restoring aromaticity to the DNP ring and yielding 2,4-dinitrophenol (DNP-OH) and free L-Tyrosine.
Diagram: Hydrolysis Pathway
The following diagram illustrates the reaction flow and the critical role of pH in driving the equilibrium.
Figure 1: Mechanism of base-catalyzed hydrolysis of O-DNP-Tyrosine via Nucleophilic Aromatic Substitution.
pH Profile and Stability Analysis
The stability of O-DNP-Tyr is heavily dependent on the pH of the aqueous medium.
Comparative Stability Table
pH Condition
State
Mechanism/Observation
Application
Acidic (pH < 4)
Stable
Protonation of the ether oxygen reduces leaving group ability. Resistant to dilute acids.
Storage; SPPS (TFA stable).
Neutral (pH 7.0)
Meta-Stable
Slow background hydrolysis. Half-life is long (days/weeks) at 25°C.
Physiological assays.
Mild Alkaline (pH 8-9)
Labile
Hydrolysis rate becomes measurable. Competition with thiolysis if thiols are present.
Controlled degradation.
High Alkaline (pH > 10)
Rapid Hydrolysis
High drives . Product (DNP-OH) is fully ionized ().
Kinetic Assays (Optimal)
Why pH 10.5 is Optimal for Assays
Kinetics: The reaction follows second-order kinetics (
). At fixed high pH (buffered), it becomes pseudo-first-order, simplifying calculation.
Detection: The product, 2,4-dinitrophenol, has a
of ~4.0. At pH 10.5, it exists entirely as the intensely yellow 2,4-dinitrophenolate anion, maximizing sensitivity for spectrophotometric detection at 360 nm or 400 nm.
Protocol: Spectrophotometric Determination of Hydrolysis Kinetics
This protocol describes the method to determine the hydrolysis rate constant (
) of O-DNP-Tyr.
Materials Required
Substrate: O-Mono-2,4-DNP-L-Tyrosine (stored desiccated at -20°C).
Buffer: 0.1 M Glycine-NaOH or Carbonate-Bicarbonate buffer (pH 10.0 – 11.0).
Solvent: DMSO (for stock solution).
Instrument: UV-Vis Spectrophotometer with temperature control (25°C).
Experimental Workflow
Figure 2: Step-by-step workflow for kinetic characterization.
Detailed Procedure
Preparation: Prepare a 10 mM stock solution of O-DNP-Tyr in DMSO. Ensure the solid is fully dissolved.[1]
Blanking: Place 990 µL of the pH 10.5 buffer into a quartz cuvette. Use this to blank the spectrophotometer.
Reaction Start: Add 10 µL of the substrate stock to the cuvette. Mix rapidly by inversion (do not vortex vigorously to avoid bubbles).
Note: The appearance of a yellow color indicates the release of 2,4-dinitrophenolate.
Endpoint: Continue measuring until the absorbance plateaus (indicating complete hydrolysis) or for at least 3-4 half-lives.
Calculation
The hydrolysis follows pseudo-first-order kinetics under buffered conditions:
Plot
versus time ().
The slope of the line is
.
The second-order rate constant
can be derived: .
Critical Considerations & Troubleshooting
Thiolysis vs. Hydrolysis
If the goal is synthetic deprotection (restoring Tyrosine) rather than kinetic study, do not use hydrolysis . Hydrolysis requires high pH which may cause racemization or other side reactions.
Recommendation: Use Thiolysis .
Reagent: 5% 2-mercaptoethanol in pH 8.5 buffer.
Mechanism: The thiolate anion (
) is a far superior nucleophile than for the aromatic carbon, cleaving the DNP group rapidly under milder conditions.
Background Correction
O-DNP-Tyr has a low extinction coefficient at 360 nm, but the product (DNP-OH) has a very high one. Ensure
is determined experimentally by allowing a sample to react overnight or by adding excess NaOH to a separate aliquot.
References
Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal, 39(5), 507–515. Link
Foundational text on DNP-amino acid chemistry and stability distinctions.
Shaltiel, S. (1967). "Thiolysis of some dinitrophenyl derivatives of amino acids." Biochemical and Biophysical Research Communications, 29(2), 178-183. Link
Establishes the instability of O-DNP-Tyr to nucleophiles and the preference for thiolysis.
Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2,4-dinitrophenyl derivatives with nucleophilic reagents." Chemical Reviews, 49(2), 273-412. Link
Definitive review on the SNAr mechanism and pH dependence of DNP-ether cleavage.
Philosof-Oppenheimer, R., Pecht, I., & Fridkin, M. (1995).[2] "The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis."[2] International Journal of Peptide and Protein Research, 45(2), 116-121. Link
Specific protocol for O-DNP-Tyr handling, stability, and deprotection.
Application Note: Characterization of Antibody Paratopes using O-Mono-2,4-DNP-L-Tyrosine
Executive Summary This guide details the application of O-Mono-2,4-DNP-L-tyrosine (DNP-Tyr) as a molecular probe for characterizing the binding sites (paratopes) of anti-DNP antibodies. While the term "affinity labeling"...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the application of O-Mono-2,4-DNP-L-tyrosine (DNP-Tyr) as a molecular probe for characterizing the binding sites (paratopes) of anti-DNP antibodies. While the term "affinity labeling" often implies covalent attachment, DNP-Tyr is primarily utilized as a reversible high-affinity ligand for thermodynamic characterization via Fluorescence Quenching Titration .
The "DNP system" is historically significant as the model system (the "hydrogen atom of immunology") used to demonstrate antibody heterogeneity and affinity maturation. This protocol focuses on determining the Association Constant (
) and Heterogeneity Index () using the intrinsic tryptophan quenching method pioneered by Eisen and Siskind.
Scientific Background & Mechanism[1]
The Molecular Probe
O-Mono-2,4-DNP-L-tyrosine differs from standard N-DNP derivatives. The dinitrophenyl group is attached to the phenolic oxygen of the tyrosine side chain, leaving the
-amino group free. This specific structure allows researchers to probe antibodies raised against azo-linked DNP proteins or to discriminate specificity between ester-linked (O-DNP) and amide-linked (N-DNP) epitopes.
Mechanism of Action: Fluorescence Quenching
Anti-DNP antibodies typically contain Tryptophan (Trp) residues deep within their hypervariable binding regions (CDRs).
Excitation: When the antibody is excited at 280 nm, Trp residues fluoresce at ~340–350 nm.
Binding: DNP-Tyr binds to the paratope.
Quenching: The DNP group has a broad absorption spectrum (300–400 nm) that overlaps with Trp emission. Upon binding, non-radiative energy transfer (FRET) or direct collisional quenching occurs, resulting in a drastic reduction (up to 70-80%) of antibody fluorescence.
Quantification: The degree of quenching is directly proportional to the fraction of antibody sites occupied, allowing precise calculation of binding kinetics.
Figure 1: Mechanism of Intrinsic Fluorescence Quenching by DNP-Ligands.
Material Properties & Preparation
Property
Specification
Compound Name
O-Mono-2,4-Dinitrophenyl-L-Tyrosine
Molecular Weight
~361.26 g/mol
Solubility
Soluble in 0.1 M NaOH or acidified methanol; sparingly soluble in neutral water.
Extinction Coefficient ()
at 360 nm (pH 7.4)
Storage
-20°C, desiccated, protected from light.
Stock Solution Preparation (1 mM)
Weigh 3.6 mg of O-Mono-2,4-DNP-L-tyrosine.
Dissolve in 100
L of 0.1 M NaOH (DNP groups are pH sensitive; ensure complete dissolution).
Dilute to 10 mL with Phosphate Buffered Saline (PBS), pH 7.4 .
Cuvette: Quartz, 1 cm path length, magnetic stirring enabled.
Titration Procedure
Baseline (Antibody): Add 2.0 mL of purified Anti-DNP antibody (approx. 50
g/mL in PBS) to the cuvette. Record initial fluorescence ().
Titration: Sequentially add aliquots (1–5
L) of the DNP-Tyr stock solution.
Note: Keep total added volume
of initial volume to minimize dilution errors.
Equilibration: Allow 1 minute mixing time after each addition.
Measurement: Record fluorescence (
) after each addition.
Endpoint: Continue adding ligand until fluorescence plateaus (saturation).
Control: Perform a parallel titration with N-Acetyl-L-Tryptophanamide (NATA) to correct for "inner filter effects" (absorption of excitation light by the DNP group itself).
First, correct the fluorescence values for dilution and the inner filter effect (using the NATA control). Then, calculate the fraction of sites occupied (
):
: The maximum quenching observed at saturation (typically determined by extrapolating a double-reciprocal plot to infinite ligand concentration).
The Sips Plot (Modified Scatchard)
Because antibodies are heterogeneous, a standard Scatchard plot often curves. The Sips distribution function is preferred for polyclonal samples:
X-intercept: Gives the average Association Constant (
).
Application Note: Affinity Purification
While O-DNP-Tyr is a ligand, it can be converted into an Affinity Matrix for purifying anti-DNP antibodies.
Protocol:
Matrix: Use NHS-Activated Sepharose (binds primary amines).
Coupling: The
-amino group of O-Mono-2,4-DNP-L-tyrosine is nucleophilic.
Reaction: Incubate DNP-Tyr (excess) with NHS-Sepharose in 0.2 M NaHCO
, 0.5 M NaCl, pH 8.3 for 4 hours.
Blocking: Block remaining NHS sites with Ethanolamine.
Usage: Load serum. Wash with PBS.[1] Elute antibody with 0.1 M DNP-Glycine (competitive elution) or 0.1 M Glycine-HCl, pH 2.5 (acid elution).
References
Eisen, H. N., & Siskind, G. W. (1964). Variations in Affinities of Antibodies during the Immune Response. Biochemistry, 3(7), 996–1008.[2]
The foundational text on using DNP-ligand quenching to measure antibody affinity.
Velick, S. F., Parker, C. W., & Eisen, H. N. (1960). Excitation Energy Transfer and the Quantitative Study of the Antibody Hapten Reaction. Proceedings of the National Academy of Sciences, 46(11), 1470–1482.
Establishes the mechanism of Tryptophan-to-DNP energy transfer.
Little, J. R., & Eisen, H. N. (1967). Evidence for Tryptophan in the Active Sites of Antibodies. Biochemistry, 6(10), 3119–3125.
Validates why DNP quenching works specifically for antibody active sites.
step-by-step crystallization of O-Mono-2,4-DNP-L-tyrosine
Executive Summary This application note details the rigorous protocol for the crystallization of O-Mono-2,4-dinitrophenyl-L-tyrosine (O-DNP-Tyr) . Unlike the common N-terminal label (N-DNP-Tyr) used in Sanger sequencing...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the rigorous protocol for the crystallization of O-Mono-2,4-dinitrophenyl-L-tyrosine (O-DNP-Tyr) . Unlike the common N-terminal label (N-DNP-Tyr) used in Sanger sequencing or the di-substituted derivative (N,O-bis-DNP-Tyr), the O-mono isomer represents a unique challenge due to the lability of the dinitrophenyl ether bond.[1][2]
Critical Scientific Insight: The primary failure mode in handling O-DNP-Tyr is the base-catalyzed intramolecular rearrangement (O
N migration) or hydrolysis.[1][2] Consequently, this protocol emphasizes strict pH control (acidic regime) and low-temperature processing to isolate the kinetically stable O-isomer in its hydrochloride salt form.[1][2]
Chemical Context & Stability Logic
To ensure high purity, one must understand the thermodynamic instability of the target compound.[2]
Mechanism: Under basic conditions (pH > 7.5), the unprotonated
-amino group acts as a nucleophile, attacking the ipso-carbon of the DNP ether, leading to an irreversible rearrangement to the N-DNP isomer.[2]
Implication for Crystallization:
The crystallization must be performed under acidic conditions where the
-amine is protonated (), rendering it non-nucleophilic and preventing migration.[1][2] We target the Hydrochloride Salt (O-DNP-Tyr HCl) .[1][2]
Diagram 1: Stability & Failure Pathways
Experimental Protocol
Reagents & Equipment
Crude Material: Synthesized O-DNP-L-Tyrosine (typically prepared via copper-chelated tyrosine protection or N-Boc synthesis followed by acidic deprotection).[1][2]
Solvent A: 1 M Hydrochloric Acid (HCl) – Stabilizer.[1][2]
Step 1: Acidic Solubilization (The "Safety Lock")
Dissolve the crude solid in the minimum volume of warm 1 M HCl (approx. 50-60°C).[1][2]
Why: The HCl ensures the amine remains protonated (
).[1][2] Do not use water or neutral alcohols initially, as local pH variations can trigger rearrangement.[1][2]
Observation: The solution should be pale yellow.[1][2] If it is bright/deep yellow, significant N-DNP or dinitrophenol contamination is present.[2]
Step 2: Solvent Modification
Slowly add warm Ethanol to the acidic solution until the solvent ratio is approximately 1:1 (HCl:EtOH).[1][2]
Why: This increases the solubility of organic impurities (like unreacted DNFB) while keeping the polar amino acid salt near its saturation point.[1][2]
Step 3: Clarification
If the solution is cloudy, filter rapidly through a pre-warmed sintered glass funnel.[1][2]
Caution: Do not use charcoal unless absolutely necessary, as it can catalyze surface oxidation or hydrolysis.[1][2]
Step 4: Controlled Nucleation
Allow the filtrate to cool slowly to Room Temperature (20-25°C) over 2 hours.
Technique: Place the flask in a water bath of the same temperature and let the bath cool naturally. This prevents "crash" precipitation which traps impurities.[1][2]
Step 5: Driving Yield (Anti-Solvent)
Once at room temperature, if no crystals appear, add Diethyl Ether dropwise until a persistent turbidity forms.[1][2] Then, move to
(fridge) for 12-24 hours.
Why: O-DNP-Tyr
HCl is insoluble in ether, while dinitrophenol (a common byproduct) remains soluble.[1][2]
Step 6: Harvesting
Filter the crystals on a sintered glass funnel. Wash immediately with cold anhydrous ether/ethanol (3:1 mixture).[1][2]
Critical: Do not wash with water, as the pH of the crystal surface might rise, risking stability.[2]
Result: If the solution turns yellow slowly over minutes, it is the O-isomer (rearranging).[1][2] If it turns yellow instantly and matches the N-DNP standard, your crystallization failed (you isolated the N-isomer).
Troubleshooting Guide
Problem: Crystals are bright yellow.
Cause: Contamination with N-DNP-Tyr or free 2,4-dinitrophenol.[2]
Fix: Recrystallize using a higher ratio of Ethanol to keep dinitrophenol in solution.[1][2] Ensure the initial dissolution was in 1 M HCl , not water.
Problem: No crystallization after 24 hours.
Cause: Solution too dilute or too much Ethanol.[1][2]
Fix: Evaporate solvent under reduced pressure at
. Do not heat. Add more anti-solvent (Ether).[1][2]
Technical Guide: Troubleshooting Low Solubility of O-Mono-2,4-DNP-L-tyrosine
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the challenges associated with the low aqueous solubility of O...
Author: BenchChem Technical Support Team. Date: February 2026
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the challenges associated with the low aqueous solubility of O-Mono-2,4-DNP-L-tyrosine. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a deep, mechanistic understanding of the problem, empowering you to make informed decisions in your experimental design.
Welcome to our dedicated resource for resolving solubility issues with O-Mono-2,4-DNP-L-tyrosine. This molecule, while invaluable in various biochemical assays, presents a common yet significant hurdle: its poor solubility in aqueous solutions. This guide is structured to walk you through the underlying chemical principles and provide actionable, field-tested protocols to ensure your experiments are both successful and reproducible.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive.
Q1: Why is O-Mono-2,4-DNP-L-tyrosine so poorly soluble in water at neutral pH?
A1: The low solubility is a direct consequence of its molecular structure. The parent amino acid, L-tyrosine, is itself sparingly soluble in neutral water (~0.45 mg/mL)[1][2]. The addition of the 2,4-dinitrophenyl (DNP) group via an ether linkage to the phenolic hydroxyl group drastically increases the molecule's hydrophobicity (non-polarity). This bulky, aromatic DNP moiety disrupts the favorable interactions with polar water molecules that would be necessary for dissolution. Unlike unmodified L-tyrosine, where the phenolic hydroxyl group can be deprotonated at high pH (pKa ~10) to aid solubility, this ionization point is eliminated in the O-Mono-DNP derivative[3][4]. The primary remaining ionizable group is the α-carboxylic acid, which is the key to manipulating its solubility.
Q2: I see precipitation when I add my O-Mono-2,4-DNP-L-tyrosine solution to my aqueous experimental buffer. What's happening?
A2: This is a classic sign of exceeding the compound's solubility limit in the final solution. It typically occurs under two conditions:
Solvent Shock: If you prepared a concentrated stock in a strong organic solvent like DMSO and then diluted it too quickly or into a buffer where it is not soluble, the compound can "crash out" of solution. The organic solvent disperses, and the DNP-tyrosine molecules are suddenly forced into an unfavorable aqueous environment, causing them to aggregate and precipitate[5].
pH Shift: If you dissolved the compound at a high pH and then added it to a neutral or acidic buffer, the pH of the final solution may have dropped below the level required to keep the molecule's carboxyl group ionized. Neutralization of the carboxylate anion back to the less soluble carboxylic acid form will cause precipitation[6][7].
Q3: Is it better to use an organic solvent or pH adjustment to dissolve O-Mono-2,4-DNP-L-tyrosine?
A3: The best method depends on your experimental constraints.
Organic Solvent (DMSO): This is often the quickest and most convenient method for preparing a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent that can effectively dissolve most organic compounds[8][9]. This method is ideal when you need to add only a very small volume of the stock to your final assay, keeping the final DMSO concentration to a non-interfering level (typically <0.5% v/v)[10].
pH Adjustment: This method is preferred when your experiment is sensitive to organic solvents. By raising the pH of an aqueous solution with a base like NaOH, you deprotonate the carboxylic acid group (pKa ~2.2) to the much more soluble carboxylate anion[4]. This approach avoids organic solvents entirely but requires careful control of the final solution's pH.
Part 2: In-Depth Troubleshooting & Protocols
This section provides a more detailed, systematic approach to resolving persistent solubility problems.
Before diving into specific protocols, use this decision-making workflow to diagnose your issue.
Caption: Troubleshooting workflow for O-Mono-2,4-DNP-L-tyrosine solubility.
The key to aqueous solubility lies in ionizing the molecule. With the phenolic hydroxyl group blocked, our only target is the α-carboxylic acid. At physiological pH (~7.4), this group is deprotonated, but the large DNP moiety's hydrophobicity can still dominate, leading to low solubility. By increasing the pH further, we ensure the equilibrium is strongly shifted towards the soluble carboxylate form.
Caption: Effect of pH on the ionization and solubility of DNP-Tyrosine.
This is the recommended starting point for most applications.
Objective: To prepare a 10-50 mM stock solution of O-Mono-2,4-DNP-L-tyrosine in 100% DMSO.
Calculation: Determine the mass of O-Mono-2,4-DNP-L-tyrosine needed. For 1 mL of a 20 mM stock:
Mass (mg) = 20 mmol/L * 1 L/1000 mL * 1 mL * 347.28 g/mol * 1000 mg/g = 6.95 mg
Weighing: Accurately weigh the calculated mass and place it into a clean, dry tube or vial.
Solvent Addition: Add the desired volume of 100% DMSO. For the example above, add 1 mL of DMSO.
Dissolution:
Cap the vial tightly and vortex vigorously for 1-2 minutes.
If solids remain, place the vial in a bath sonicator for 5-10 minutes.
Gentle warming in a 30-40°C water bath can also aid dissolution. Do not overheat.
Verification & Storage:
Once fully dissolved, the solution should be clear and yellow/orange.
Store the stock solution in small aliquots at -20°C, protected from light. DNP-derivatives can be light-sensitive[13].
Application: When adding to your aqueous assay buffer, dilute the stock at least 1:1000 to keep the final DMSO concentration at or below 0.1%. Add the stock solution dropwise to your buffer while vortexing to prevent precipitation[8]. Crucially, always include a vehicle control (buffer + identical final concentration of DMSO) in your experiments. [10]
Use this method when your assay cannot tolerate any organic solvent.
Objective: To prepare a 1-5 mM aqueous solution of O-Mono-2,4-DNP-L-tyrosine by adjusting the pH.
Materials:
O-Mono-2,4-DNP-L-tyrosine (MW: 347.28 g/mol )
High-purity water (e.g., Milli-Q)
0.1 M and 1 M Sodium Hydroxide (NaOH) solutions
Calibrated pH meter
Stir plate and stir bar
Step-by-Step Methodology:
Calculation: Determine the mass needed. For 10 mL of a 2 mM solution:
Mass (mg) = 2 mmol/L * 1 L/1000 mL * 10 mL * 347.28 g/mol * 1000 mg/g = 6.95 mg
Suspension: Add the weighed powder to ~80% of the final desired volume of water (e.g., 8 mL for a 10 mL final volume). The powder will not dissolve and will form a suspension.
pH Adjustment:
Place the beaker on a stir plate with a stir bar.
While monitoring with a calibrated pH meter, add 0.1 M NaOH dropwise.
As you add the base, the powder will begin to dissolve as the pH rises.
Aim for a final pH between 8.5 and 9.5. The solution should become clear. Avoid excessively high pH values unless your experiment can tolerate them.
Final Volume Adjustment: Once the solid is completely dissolved and the pH is stable, transfer the solution to a volumetric flask and add water to reach the final desired volume (e.g., 10 mL).
Verification & Storage:
The final solution should be clear. If any cloudiness persists, it may be necessary to use a lower target concentration.
Sterile-filter if required for cell culture applications.
Store at 4°C, protected from light. Use within a few days, as aqueous solutions may be less stable than DMSO stocks.
Part 3: Quality Control & Data
Ensuring the concentration and integrity of your solution is critical for reproducible results.
Q4: How can I confirm the concentration of my DNP-tyrosine solution?
A4: You can use UV-Vis spectrophotometry. DNP-amino acids have a characteristic strong absorbance peak in the UV-Vis spectrum. While the exact λmax can vary slightly based on solvent and pH, it is typically around 350-360 nm [14][15]. You would need to determine an extinction coefficient for your specific buffer conditions or run a standard curve with known concentrations.
The following table summarizes key solubility data points gathered from the literature to provide context for your experimental design.
Bhushan, R. (2001). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. Biomedical Chromatography, 15(3), 155-165. [Link]
Cohen, S. A., & Strydom, D. J. (1988). Amino acid analysis by dinitrophenylation and reverse-phase high-pressure liquid chromatography. Analytical Biochemistry, 170(1), 1-16. [Link]
Paduszyński, K., & Domańska, U. (2014). Solubility of DNP-amino acids and their partitioning in biodegradable ATPS: Experimental and ePC-SAFT modeling. Fluid Phase Equilibria, 363, 157-166. [Link]
ResearchGate. (2024). What is the solubility of 2,4-Dinitrophenol? Is it better to dissolve it in water or DMSO?[Link]
Austrian, A., et al. (1987). DETERMINATION OF D-AMINO ACIDS. I. HYDROLYSIS OF DNP-L. Carlsberg Research Communications, 52(1), 57-67. [Link]
Reddit. (2023). Is it ok to dissolve 2,4 dinitrophenol (DNP) in DMSO for In vitro experiments?[Link]
PubChem. N,O-Di(2,4-Dnp)-L-tyrosine. National Center for Biotechnology Information. [Link]
Wasvary, J. (2023). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. [Link]
Lee, C. Y., Chen, J. T., Chang, W. T., & Shiah, I. M. (2014). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 363, 76-81. [Link]
Yadav, N. (2021). Peptides End Group Analysis/N- Terminus Amino Acids Determination /DNP-Method. YouTube. [Link]
Chemistry Stack Exchange. (2020). The Solubility of Tyrosine. [Link]
Kulikov, A. U., & Litus, E. A. (2007). Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. Journal of Analytical Chemistry, 62(8), 759-764. [Link]
PubChem. 2-amino-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic Acid. National Center for Biotechnology Information. [Link]
Philosof-Oppenheimer, R., Pecht, I., & Fridkin, M. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 45(2), 116-121. [Link]
Philosof-Oppenheimer, R., Pecht, I., & Fridkin, M. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. International journal of peptide and protein research, 45(2), 116–121. [Link]
Matheson, N. A., & Sheltawy, M. (1966). Determination of Amino Acids as 2,4-Dinitrophenyl Derivatives. Biochemical Journal, 98(1), 297-303. [Link]
Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140. [Link]
Kudirka, R., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(11), 1088-1093. [Link]
Zhang, Y., et al. (2023). Stability of concentrated feed medium with various tyrosine additions. Biotechnology Progress, 39(2), e3309. [Link]
The Thought Emporium. (2022). DMSO biochemistry. YouTube. [Link]
ResearchGate. (2015). How can I prepare L-Tyrosine solution?[Link]
van der Horst, M. A., et al. (2007). Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy. Biophysical Journal, 93(10), 3587-3596. [Link]
Isca Biochemicals. Amino acid pKa and pKi values. [Link]
PubChem. L-Tyrosine. National Center for Biotechnology Information. [Link]
Vinel, P. K., et al. (2020). Modification of a spectrophotometric method for assessment of monoamine oxidase activity with 2,4-dinitrophenylhydrazine as a derivatizing reagent. Analytical Biochemistry, 600, 113753. [Link]
Technical Support Center: Stabilizing O-Mono-2,4-DNP-L-tyrosine
Case ID: DNP-TYR-STABILITY-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary: The Stability Paradox O-Mono-2,4-DNP-L-tyrosine (O-DNP-Tyr) is a critical derivative used primarily fo...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: DNP-TYR-STABILITY-001
Status: Active
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The Stability Paradox
O-Mono-2,4-DNP-L-tyrosine (O-DNP-Tyr) is a critical derivative used primarily for orthogonal protection in Solid Phase Peptide Synthesis (SPPS) and as a hapten in immunological research.
The Core Problem: Users often report "spontaneous" hydrolysis.
The Scientific Reality: The O-DNP ether bond is chemically stable to acid (TFA) and moderately stable to bases (Piperidine). "Spontaneous" degradation is almost invariably caused by unintended Nucleophilic Aromatic Substitution (
) .
If you are losing the DNP group, you have likely introduced a nucleophile (specifically a thiol or a strong base) or exposed the compound to UV light in solution.
The Mechanistic Basis (Root Cause Analysis)
To prevent hydrolysis, you must understand how it happens. The 2,4-dinitrophenyl group is highly electron-deficient, making the ring carbon attached to the oxygen susceptible to attack by nucleophiles.
Mechanism of Degradation (
)
The following diagram illustrates the pathway you must block to ensure stability.
Figure 1: The Nucleophilic Aromatic Substitution pathway. Stability is maintained by eliminating the "Nucleophile" node from your environment.
Storage & Handling Protocols (Pre-Experiment)
Objective: Prevent degradation during dormancy.
Parameter
Specification
Scientific Rationale
Temperature
-20°C (Desiccated)
Lowers kinetic energy, slowing any potential hydrolysis rates.
Atmosphere
Inert Gas (Argon/N2)
Prevents moisture absorption. Water can act as a weak nucleophile over long periods.
Light
Dark / Amber Vial
Nitro-aromatics are photosensitive. UV exposure can induce radical degradation pathways.
Container
Tightly Sealed
Prevents exposure to laboratory fumes (amines/thiols) which can initiate cleavage.
Self-Validating Check:
Before use, inspect the solid. It should be a pale yellow/white powder . If the powder has turned bright yellow/orange or sticky, partial hydrolysis has occurred (releasing 2,4-dinitrophenol).
Experimental Troubleshooting Guide
Scenario A: Loss of DNP during Solid Phase Peptide Synthesis (SPPS)
Context: You are synthesizing a peptide and the DNP group disappears before the final cleavage, or during the cleavage step.
The Protocol Violation: You likely used a scavenger cocktail containing Thiols (EDT, DTT, Thioanisole) or prolonged exposure to Piperidine.
Corrective Workflow:
Fmoc Removal: DNP is relatively stable to 20% Piperidine/DMF, but extended exposure (e.g., difficult couplings) leads to gradual loss.
Fix: Switch to 50% Morpholine/DMF or 5% Piperazine/DMF for Fmoc removal if DNP loss is observed.
Final Cleavage (The Critical Step):
Standard Cocktails (Avoid): Reagent K, Reagent B (contain Thioanisole/EDT).
DNP-Safe Cocktail:TFA (95%) + TIS (2.5%) + Water (2.5%) .
Why? Thiols are the specific reagent used to remove DNP. Including them in the cleavage cocktail will strip the group.
Scenario B: Instability in Aqueous Buffers (Bioassays)
Context: You are using an O-DNP-Tyr labeled peptide in a biological assay, and the signal is drifting.
The Protocol Violation: High pH or presence of reducing agents.
-ME: These will quantitatively cleave the DNP group within minutes at pH 8.
Nucleophilic Buffers: Avoid Tris or Glycine at high pH; they can slowly attack the DNP ring. Use Phosphate or HEPES instead.
Diagnostic Decision Tree
Use this flowchart to identify the source of your instability.
Figure 2: Step-by-step diagnostic for isolating the cause of DNP loss.
Frequently Asked Questions (FAQs)
Q1: I see the solution turning bright yellow during my experiment. What does this mean?A: This is the visual signature of DNP cleavage. The 2,4-dinitrophenolate anion is intensely yellow (
). If you see this color increasing over time in your buffer or waste stream, your O-DNP-Tyr bond is breaking.
Q2: Can I use O-DNP-Tyr in Fmoc SPPS?A: Yes, but it requires care. O-DNP is orthogonal to Fmoc. It survives TFA cleavage. However, it is not perfectly stable to Piperidine. For long sequences, the cumulative exposure to Piperidine may cause partial loss.
Pro Tip: Add the O-DNP-Tyr residue as late as possible in the sequence to minimize its exposure to base.
Q3: How do I intentionally remove the DNP group if I want to?A: This validates the stability protocols. To remove it, you use the conditions we told you to avoid: Treat the resin (or peptide) with 20%
-Mercaptoethanol and 10% DIPEA in DMF for 30 minutes. This "Thiolysis" is the standard deprotection method.
Q4: Is the DNP group stable to UV light?A: No. Nitro-aromatic compounds are generally photosensitive. While not as sensitive as specific photocleavable linkers, prolonged exposure to ambient light (especially in solution) can lead to radical degradation. Wrap columns and vials in aluminum foil.
References
Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal, 39(5), 507–515. Link
Foundational text on DNP chemistry and stability.
Shaltiel, S. (1967). "Thiolysis of some dinitrophenyl derivatives of amino acids." Biochemical and Biophysical Research Communications, 29(2), 178-183. Link
Definitive source on the mechanism of thiolytic cleavage of O-DNP-Tyr.
Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154. Link
Establishes the orthogonality principles used in SPPS.
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455–2504. Link
Comprehensive review detailing the stability profiles of side-chain protecting groups including DNP.
improving yield in O-Mono-2,4-DNP-L-tyrosine synthesis
The following technical support guide addresses the synthesis of -Mono-2,4-dinitrophenyl-L-tyrosine ( -DNP-Tyr). This synthesis is chemically distinct from standard N-terminal labeling.
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide addresses the synthesis of
-Mono-2,4-dinitrophenyl-L-tyrosine (-DNP-Tyr).
This synthesis is chemically distinct from standard N-terminal labeling. The primary challenge is regioselectivity : preventing the highly reactive amine (
) from reacting with the Sanger reagent (2,4-dinitrofluorobenzene) while forcing the reaction upon the phenolic hydroxyl ().
Technical Support Center:
-Mono-2,4-DNP-L-Tyrosine Synthesis
Status: Active
Topic: Yield Optimization & Regioselectivity Troubleshooting
Applicable For: Chemical Synthesis, Peptide Modification, Hapten Preparation
Executive Summary: The "Yield Killer"
The most common cause of low yield in
-DNP-tyrosine synthesis is N-alkylation competition . Under standard basic conditions, the amino group is a better nucleophile than the phenolate. If you react L-Tyrosine directly with 2,4-dinitrofluorobenzene (FDNB), you will predominantly form -DNP-Tyrosine or -bis-DNP-Tyrosine.
To maximize yield, you must switch from a "Direct Kinetic Control" strategy to a "Copper Chelation Protection" strategy.
Module 1: The Gold Standard Protocol (Copper Chelation)
Use this workflow to guarantee regioselectivity. The copper ion acts as a transient protecting group for the alpha-amino and alpha-carboxyl groups.
The Mechanism[1]
Chelation: Tyrosine forms a stable bis-ligand complex with Cu(II) at pH ~8.5. The amine nitrogen coordinates to the copper, rendering it non-nucleophilic.
Activation: The phenolic
remains free and sterically accessible.
Substitution: FDNB reacts exclusively with the phenolate.
Release: Acidification breaks the copper complex, releasing the pure
Add FDNB (dissolved in ethanol or acetone) dropwise.
Stir vigorously at room temperature for 4–6 hours.
Visual Cue: A yellow precipitate or suspension will form (the Copper-
-DNP complex).
De-Complexation & Isolation:
Collect the precipitate by filtration. Wash with water and ethanol to remove excess FDNB.
Resuspend the solid in water.
Acidification: Add 2N
dropwise with stirring until the blue color disappears and the solid turns pale yellow/colorless (pH ~1–2).
Chemistry: Protons displace the
ion.
Filter the final white/pale-yellow solid (
-DNP-Tyr). Wash with dilute followed by cold water.
Module 2: Visualization of the Workflow
The following diagram illustrates the chemical pathway and the critical decision points for yield protection.
Caption: Figure 1. The Copper Chelation Pathway ensures the amine group is "masked" during the aggressive dinitrophenylation step.
Module 3: Troubleshooting & FAQs
Yield & Purity Issues
Q: My final product is bright yellow/orange. Is this normal?
Analysis: No. Pure
-DNP-tyrosine should be colorless to pale yellow. A bright yellow/orange color usually indicates the presence of -DNP species (which are intensely colored) or unreacted dinitrophenol.
Fix: Your copper complexation was incomplete. Increase the initial equilibration time at 60°C. Ensure pH did not exceed 9.5 during FDNB addition (high pH destabilizes the Cu-amine bond).
Q: I have a persistent green/blue tint in my product.
Analysis: Copper contamination. The acid wash was insufficient to remove the chelated copper.
Fix:
Dissolve the crude product in dilute
.
Add a stoichiometric amount of EDTA.
Reprecipitate by adjusting the pH to the isoelectric point of the
-DNP-Tyr (approx pH 5–6).
Q: The yield is <40%. Where did I lose the mass?
Analysis: There are two common loss points:
Solubility Loss:
-DNP-Tyr is somewhat soluble in water. If you wash with large volumes of water during filtration, you will wash away the product.
Hydrolysis: The O-DNP ether bond is sensitive to strong base.
Fix: Use ice-cold water for washes. Do not allow the reaction pH to exceed 10.
Experimental Logic Matrix
Symptom
Probable Cause
Corrective Action
Product is oil/sticky
Excess FDNB remaining
Wash precipitate with Ethanol/Ether before acidification.
Product is Green
Trapped Copper
Wash with 0.1M EDTA or reprecipitate from HCl.
Product is Orange
-alkylation (Amine attack)
CRITICAL: pH was too high (>10) or Cu-complex didn't form. Restart.
No Precipitate
Reaction too dilute
Keep concentration high (0.5M - 1.0M).
Module 4: Advanced Logic - The pH/Stability Trade-off
The synthesis relies on a delicate pH balance. The following diagram explains the "Safe Zone" for the reaction.
Caption: Figure 2. pH Control Logic. Maintaining pH 8.5–9.0 is the single most critical variable for yield.
References
Mills, G. L. (1952). The preparation of some amino-acid derivatives by the use of the copper complexes. Biochemical Journal, 50(5), 707–712.
Context: The foundational paper establishing the copper-chelate protection strategy for tyrosine modific
Philosof-Oppenheimer, R., Pecht, I., & Fridkin, M. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis.[3] International Journal of Peptide and Protein Research, 45(2), 116–121.
Context: Validates the stability and cleavage conditions of the O-DNP bond.
Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.
Context: Provides the mechanistic grounding for the reactivity of 2,4-dinitrohalobenzenes (Sanger's Reagent)
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reducing Background Absorbance in O-Mono-2,4-DNP-L-Tyrosine Assays
Document ID: TS-DNP-TYR-001
Last Updated: 2025-05-20
Introduction
High background absorbance in assays utilizing O-Mono-2,4-DNP-L-tyrosine (DNP-Tyr) often stems from the intrinsic properties of the dinitrophenyl (DNP) chromophore and its sensitivity to environmental factors. Whether you are using this derivative as a substrate for specific hydrolases, a hapten in immunological studies, or a standard in spectrophotometry, the "noise" usually originates from three distinct vectors: free DNP contamination , pH-dependent extinction shifts , or solubility-induced turbidity .
This guide provides a root-cause analysis and actionable protocols to stabilize your baseline and maximize assay sensitivity.
Module 1: Reagent Quality & Preparation (The Root Cause)
The Issue:
Users frequently observe a high absorbance value at Time Zero (
) in "No Enzyme" or "No Antibody" controls. This is rarely an instrument error; it is almost always a reagent purity issue.
Technical Insight:
The 2,4-DNP group has a high molar extinction coefficient (
). Even trace amounts of free 2,4-dinitrophenol (hydrolysis byproduct or synthesis impurity) will dominate the signal. Furthermore, the phenolic ether linkage in O-DNP-Tyr is sensitive to photodegradation and trace nucleophiles.
Protocol A: Perform an acidified wash (see below) or recrystallization.
Drifting Baseline
Spontaneous hydrolysis in stock solution.
Store stocks in acidic conditions (0.1 M HCl) or anhydrous DMSO at -20°C. Avoid alkaline storage.
Yellowing over time
Photolysis of the DNP-ether bond.
Use amber tubes and minimize light exposure.
Protocol A: "Zero-Background" Stock Preparation
Use this protocol if your commercial DNP-Tyr yields a background
at working concentrations.
Dissolution: Dissolve the DNP-Tyr powder in a minimal volume of 100% DMSO .
Acidification: Dilute slightly with 0.1% Trifluoroacetic acid (TFA) in water. Free DNP is protonated at low pH (becoming less soluble/colored in some contexts) or can be separated via solid-phase extraction (C18 spin column).
Filtration: Pass the solution through a 0.22 µm PTFE filter . This removes micro-precipitates of Tyrosine aggregates that cause light scattering (artificial absorbance).
Quantification: Verify concentration using
(pH dependent) after blanking with the exact solvent matrix.
Module 2: Assay Conditions & Buffer Chemistry (The Environment)
The Issue:
The absorbance of DNP derivatives is pH-dependent. The DNP group acts as a pH indicator. If your assay buffer allows pH drift, your background will fluctuate, masking the enzymatic or binding signal.
Scientific Logic:
The phenolic hydroxyl group of free DNP has a
around 4.0.
At pH < 3: Colorless/Pale (Protonated).
At pH > 7: Intense Yellow (Deprotonated Phenolate anion).
O-DNP-Tyr: The phenolic oxygen is substituted, locking the color. However, if any hydrolysis occurs, the released DNP will drastically change color depending on the buffer pH.
FAQ: Buffer Selection
Q: My negative control absorbance increases over 30 minutes. Why?A: You are likely using a buffer with pH > 8.0. While optimal for some enzymes, high pH accelerates the spontaneous hydrolysis of the DNP-ether/ester bond.
Fix: Lower pH to 7.0–7.4 if possible. If high pH is required, use a kinetic read (slope) rather than an endpoint read to subtract the linear rate of spontaneous hydrolysis.
Q: Can I use Tris buffer?A: Use with caution. Primary amines in Tris can nucleophilically attack DNP esters (aminolysis) over long incubations, increasing background.
Recommendation: Switch to HEPES or MOPS , which are non-nucleophilic and have excellent buffering capacity in the physiological range.
Visualizing the Noise Pathway
The following diagram illustrates how environmental factors contribute to background signal.
Caption: Figure 1. Mechanism of background generation. High pH accelerates hydrolysis and maximizes the extinction coefficient of the released contaminant.
Module 3: Instrumentation & Solubility (The Measurement)
The Issue:
Tyrosine derivatives are hydrophobic. "Background" is often actually light scattering (turbidity) caused by micro-precipitation of the substrate in aqueous buffers.
Diagnostic Check:
Measure absorbance at 600 nm . DNP-Tyr should have near-zero absorbance here. If
, you have turbidity (precipitation), not true absorbance.
Protocol: Solubility Optimization
Cosolvents: Always prepare a 100x stock in DMSO. Do not exceed 5% final DMSO concentration in the assay well to avoid enzyme inhibition, but ensure it is at least 1-2% to maintain solubility.
Detergents: Add 0.01% Tween-20 or Triton X-100 to the assay buffer. This prevents the hydrophobic DNP-Tyr from aggregating and adhering to the polystyrene plate walls (which causes "ghost" background readings).
Mixing: Do not vortex vigorously, which creates micro-bubbles. Use orbital shaking in the plate reader for 10 seconds prior to reading.
Troubleshooting Decision Tree
Caption: Figure 2. Step-by-step diagnostic workflow for isolating the source of background noise.
References
Thermo Fisher Scientific. Extinction Coefficients for Amino Acids and Proteins. (General reference for Tyrosine absorbance properties).
National Institutes of Health (PubMed). Stability of tyrosine sulfate and derivatives in acidic solutions. (Analogous stability data for Tyr-derivatives).
Oregon Medical Laser Center. Optical properties of Tyrosine. (Spectral data for Tyrosine background subtraction).
Sigma-Aldrich (Merck). Peptide and Amino Acid Stability Guidelines. (Storage and handling of modified amino acids).
Troubleshooting
Technical Support Center: Stabilizing O-Mono-2,4-DNP-L-tyrosine in Alkaline Buffers
Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with O-Mono-2,4-DNP-L-tyrosine. It address...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with O-Mono-2,4-DNP-L-tyrosine. It addresses the inherent stability challenges encountered when using this reagent in alkaline buffer systems, offering troubleshooting advice and validated protocols to ensure experimental success and reproducibility.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during experimental setup.
Q1: Why did my freshly prepared O-Mono-2,4-DNP-L-tyrosine solution turn a more intense yellow and lose activity over a short period in my pH 9.5 carbonate buffer?
A: This is a classic sign of chemical degradation. The O-Mono-2,4-DNP-L-tyrosine molecule is susceptible to hydrolysis in alkaline environments. The high pH accelerates the cleavage of the ether bond linking the 2,4-dinitrophenyl (DNP) group to the tyrosine's hydroxyl group. This releases 2,4-dinitrophenol, which is yellow in solution and will not perform as intended in your assay, leading to signal loss or variability. Studies on related DNP-amino acids confirm that they are rapidly hydrolyzed in alkaline media.[1]
Q2: I'm struggling to dissolve O-Mono-2,4-DNP-L-tyrosine in my neutral pH buffer. Is it safe to increase the pH to dissolve it?
A: You have identified the core challenge of this reagent. L-tyrosine itself has very poor aqueous solubility at neutral pH (around 0.45 mg/mL).[2][3] While increasing the pH above 9 will deprotonate the phenolic hydroxyl group and significantly increase solubility[3][4], it also creates the conditions for the degradation described in Q1. The optimal approach is a careful balance: using the minimum pH required for solubilization for the shortest possible time. For long-term stability, a different strategy is required.
Q3: What is the best practice for preparing and storing a stock solution of O-Mono-2,4-DNP-L-tyrosine?
A: Do not prepare and store aqueous alkaline stock solutions. The most reliable method is to first create a concentrated stock solution in an anhydrous, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO). In DMSO, the molecule is stable. This stock should be stored at -20°C or -80°C, protected from light and moisture. For your experiment, perform a serial dilution into your final, chilled aqueous buffer immediately before use.
Q4: Can I gently heat the alkaline buffer to speed up the dissolution of O-Mono-2,4-DNP-L-tyrosine?
A: This is strongly discouraged. Heat will act synergistically with the high pH to accelerate the rate of hydrolysis and degrade your reagent. Always perform dilutions and experiments at controlled, cool temperatures (e.g., on ice or at 4°C) whenever possible to maximize the compound's stability window.
In-Depth Troubleshooting and Protocols
This section provides a deeper dive into the chemistry of the problem and offers detailed workflows for mitigation.
Understanding the Degradation Pathway
The instability of O-Mono-2,4-DNP-L-tyrosine in alkaline buffers stems from the chemical properties of the 2,4-dinitrophenyl group. The two electron-withdrawing nitro groups make the carbon atom of the phenyl ring attached to the ether oxygen highly electron-deficient. This makes it a prime target for nucleophilic attack by hydroxide ions (OH⁻), which are abundant in alkaline solutions. This reaction, a nucleophilic aromatic substitution, cleaves the ether bond, releasing 2,4-dinitrophenolate and native L-tyrosine.
Below is a diagram illustrating the proposed degradation mechanism.
Caption: Proposed degradation of O-Mono-2,4-DNP-L-Tyrosine at high pH.
Protocol 1: Preparation and Use of a Stabilized Working Solution
This protocol minimizes degradation by limiting the compound's exposure to harsh aqueous conditions.
Materials:
O-Mono-2,4-DNP-L-tyrosine powder
Anhydrous, analytical grade DMSO
Your chosen alkaline buffer (e.g., Borate, Carbonate, Phosphate)
Microcentrifuge tubes, ideally amber or covered in foil
Calibrated pipettes
Procedure:
Prepare Concentrated DMSO Stock:
On an analytical balance, carefully weigh out the required amount of O-Mono-2,4-DNP-L-tyrosine powder.
Dissolve the powder in anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved.
Aliquot this stock solution into small, single-use volumes in amber microcentrifuge tubes. Store immediately at -80°C.
Prepare Fresh Experimental Buffer:
On the day of the experiment, prepare your required alkaline buffer.
De-gas the buffer if your application is sensitive to dissolved oxygen.
Pre-chill the buffer to 4°C.
Create Working Solution (Just-In-Time):
Retrieve a single aliquot of the DMSO stock solution from the freezer.
Calculate the volume needed to achieve your final desired concentration in the chilled buffer. Crucially, ensure the final concentration of DMSO in your assay is low (typically <1%) to avoid solvent effects.
Add the DMSO stock dropwise to the vortexing, chilled buffer to prevent precipitation.
Immediately use the freshly prepared working solution. Do not store it. Protect it from light throughout the experiment.
Data Summary: Buffer Selection and Stability Considerations
The choice of buffer can influence stability. While all alkaline buffers will promote some degradation, their composition can matter.
Buffer System
Typical Alkaline pH Range
Key Considerations
Recommendation
Sodium Carbonate-Bicarbonate
9.2 - 10.7
Widely used, but can sometimes participate in side reactions. High buffering capacity.
Use with caution; best for very short-duration experiments.
Sodium Borate (Borax)
8.0 - 10.0
Generally more inert and less likely to cause side reactions. A common choice for stabilizing sensitive compounds.
Recommended. A good starting point for optimizing your assay.
Glycine-NaOH
8.6 - 10.6
The presence of glycine may offer some stabilizing effects, as amino acids are known to act as general protein and chemical stabilizers.[5][6]
Worth testing as an alternative to borate if stability issues persist.
CAPS/CHES
9.7 - 11.1 / 8.6 - 10.0
Good's buffers that are often used in biochemistry. Generally considered non-interacting.
Excellent choice, but can be more expensive.
Troubleshooting Guide: Advanced Scenarios
If the above protocols are insufficient, consider these advanced strategies.
Problem: My experiment requires prolonged incubation at high pH, and degradation is unavoidable.
When the experimental design itself is the challenge, a change in approach is necessary.
Solution Workflow:
Caption: Decision workflow for experiments requiring long alkaline incubations.
1. Investigating Stabilizing Excipients:
Some molecules can create a protective micro-environment around a sensitive compound. Based on literature for stabilizing proteins and other biomolecules, you could systematically test the addition of:
Glycerol (5-10% v/v): Increases solvent viscosity and can reduce the activity of water, potentially slowing hydrolysis.
Amino Acids (e.g., 50-250 mM L-Arginine or L-Proline): These have been shown to act as general stabilizers for biological molecules and can prevent aggregation.[6][7][8]
Sugars (e.g., Sucrose or Trehalose): These are also known to stabilize biological structures.[6]
2. Switching to a Stable Tyrosine Analogue:
The most robust solution is often to circumvent the problem entirely by using a different reagent. The primary reason for using high pH is to dissolve the tyrosine moiety. Several chemically modified versions of L-tyrosine are available that are highly soluble at neutral pH.
Alternative Compound
Key Advantage
Mechanism of Action
Source
Phospho-L-Tyrosine Disodium Salt
High solubility at neutral pH.
The addition of a charged phosphate group dramatically increases aqueous solubility, removing the need for an alkaline feed.
Forming a dipeptide with a soluble amino acid like glycine increases the overall solubility of the molecule by up to 50 times compared to free L-Tyrosine.
By using one of these alternatives, you can often run your entire experiment at a stable, neutral pH, completely avoiding the degradation issues associated with alkaline buffers.
References
Izmer, V. V., et al. (2012). Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. Journal of Analytical Chemistry, 67(8), 694-702. [Link]
George, M., et al. (2007). Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase. Journal of the American Society for Mass Spectrometry, 18(7), 1331-1338. [Link]
PubChem. (n.d.). 2,4-Dinitrophenol. National Center for Biotechnology Information. [Link]
ResearchGate. (2015). How can I prepare L-Tyrosine solution?[Link]
ResearchGate. (2016). Stability of concentrated feed medium with various tyrosine additions. [Link]
Ong, Q. K., et al. (2021). Amino acids stabilize patchy nanoscale colloids. arXiv preprint arXiv:2104.09088. [Link]
Tompa, P., et al. (2021). Stabilizing effect of amino acids on protein and colloidal dispersions. Proceedings of the National Academy of Sciences, 118(37), e2108223118. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Temperature Conditions for DNP-Tyrosine Enzymatic Reactions
Core System:
-Chymotrypsin (or DNP-specific Esterase/Abzyme) Hydrolysis of DNP-Tyrosine Esters
Current Status: Operational[1]
Introduction: The Thermal Paradox in Kinetics
Welcome to the technical support hub for DNP-tyrosine enzymatic assays. In drug development and kinetic profiling, Dinitrophenyl (DNP)-labeled tyrosine derivatives (e.g., N-DNP-L-tyrosine ethyl ester) are frequently used as chromogenic substrates to monitor hydrolytic activity.
The Central Challenge: Temperature optimization is not merely about finding the point of maximum velocity (
). It is a trade-off between catalytic efficiency (which generally increases with ) and enzyme/substrate stability (which decreases with ).[1] Furthermore, the DNP moiety adds significant hydrophobicity, making solubility a critical temperature-dependent variable.
Module 1: Thermodynamic & Kinetic Optimization
The Arrhenius-Denaturation Balance
Do not assume
is the default optimum.[1] For chymotrypsin-like systems hydrolyzing tyrosine esters, the reaction follows a two-phase thermal dependency.
Phase A (Activation): From
to , the rate constant () increases exponentially following the Arrhenius equation :
Insight: In this range, a
increase typically doubles the reaction rate ().
Phase B (Inactivation): Above
, thermal denaturation of the enzyme competes with catalysis.[1] The apparent rate drops precipitously.[1]
Critical Threshold: Research indicates a sharp break in Arrhenius plots for chymotrypsin-catalyzed hydrolysis around
, indicating a transition to a reversible denaturation state before becoming irreversible.
Substrate Binding (
) vs. Turnover (
)
Temperature affects binding affinity (
) and turnover number () differently:
(Turnover): Driven by (Activation Enthalpy).[1] Increases with Temperature.[1][2][3][4]
(Binding): Driven by hydrophobic interactions and hydrogen bonding.
DNP-Specific Factor: The DNP group is hydrophobic.[1] Hydrophobic interactions are often entropy-driven and can actually strengthen slightly as temperature rises (up to a point), potentially lowering
(tighter binding) initially, before thermal motion disrupts the active site.
Module 2: The "Hidden" Variable – Buffer Chemistry
WARNING: The most common source of "failed" temperature optimization is not the enzyme, but the buffer.
If you optimize a reaction at
using TRIS buffer and then run it at , your pH has shifted significantly, potentially moving the enzyme out of its catalytic optimum.
Table 1: Temperature Coefficients of Common Buffers
Buffer System
Impact on Assay at (vs )
Recommendation
TRIS
-0.31
pH drops by ~0.37 units.[1][5] Significant risk.[1]
Avoid for T-optimization unless pH is adjusted at T.
Diagnosis: Substrate depletion or Enzyme Instability.[1]
The Cause: At high temperatures (
), Chymotrypsin can undergo rapid autolysis or thermal denaturation.[1] Alternatively, you may be seeing a "burst phase" followed by a steady state if the deacylation step is rate-limiting.
The Fix:
Reduce enzyme concentration to extend the linear phase.
Check for "Burst Kinetics": If the initial fast phase is stoichiometric with enzyme concentration, it is a mechanistic feature (acylation is fast, deacylation is slow), not an error.
Q2: The solution turns cloudy when I add the DNP-substrate at lower temperatures ().
Diagnosis: Hydrophobic Precipitation.
The Cause: DNP-Tyrosine esters are hydrophobic.[1] Their solubility decreases as temperature drops.[1]
The Fix:
Increase the % of co-solvent (DMSO or Ethanol) slightly, up to 5-10% (verify enzyme tolerance).[1]
Add a non-ionic detergent like Triton X-100 (0.01%) or Tween-20 .[1] This stabilizes the hydrophobic substrate in aqueous buffer.[1]
Q3: My Arrhenius plot (ln k vs 1/T) is curved, not linear.
Diagnosis: Change in Rate-Limiting Step or Conformational Shift.
The Cause:
Downward Curve (Concave down): Usually indicates the onset of thermal denaturation or a change in the rate-limiting step (e.g., diffusion control vs. chemical control).
Upward Curve: Rare, usually indicates a conformational change to a more active form.[1]
The Fix: Only fit the linear portion (usually
) to calculate Activation Energy ().[1] Treat data above the break point as the "Thermal Inactivation Zone."[1]
Troubleshooting Decision Tree
Caption: Diagnostic tree for common DNP-Tyrosine assay failures.
References
Bender, M. L., et al. (1964).[1] "The Correlation of the pH (pD) Dependence and the Stepwise Mechanism of
-Chymotrypsin-Catalyzed Reactions." Journal of the American Chemical Society.[1][6] Link
Rajagopalan, T. S., & Damodaran, V. (1961). "Kinetics of
-chymotrypsin action. I. pH, solvent, and temperature effects." Canadian Journal of Chemistry.[1] Link
MilliporeSigma. "Buffer Reference Center: pH vs. Temperature." Sigma-Aldrich Technical Library.[1] Link
Hopax Fine Chemicals. (2024).[1] "HEPES, TRIS buffer and pH control: Temperature Impact on pKa." Link
Evonik. "Enhancing the solubility of L-Tyrosine in cell culture media applications." Link
resolving degradation issues of O-Mono-2,4-DNP-L-tyrosine during storage
Technical Support Center: O-Mono-2,4-DNP-L-tyrosine Welcome to the technical support center for O-Mono-2,4-DNP-L-tyrosine. This guide is designed for researchers, scientists, and drug development professionals to provide...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: O-Mono-2,4-DNP-L-tyrosine
Welcome to the technical support center for O-Mono-2,4-DNP-L-tyrosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into resolving common degradation issues encountered during the storage and handling of this compound. Our goal is to ensure the integrity of your experiments through a foundational understanding of the molecule's stability and proper handling procedures.
Quick Reference: Recommended Storage & Handling
For immediate reference, the following table summarizes the optimal conditions for storing O-Mono-2,4-DNP-L-tyrosine. Detailed explanations and troubleshooting are provided in the subsequent sections.
Form
Temperature
Atmosphere
Light/Moisture
Duration
Solid (Lyophilized Powder)
-20°C or colder
Inert gas (Argon or Nitrogen) recommended
Store in a desiccator inside a light-protecting (amber) vial
Long-term (Years)
Stock Solution (in Organic Solvent)
-80°C
Tightly sealed vials
Store in light-protecting (amber) vials or wrapped in foil
This section addresses the most common issues and questions regarding the stability of O-Mono-2,4-DNP-L-tyrosine. Understanding the causality behind these recommendations is critical for preventing compound degradation.
Q1: My experimental results are inconsistent. Could my O-Mono-2,4-DNP-L-tyrosine be degrading?
A: Yes, inconsistent results are a primary indicator of compound degradation. O-Mono-2,4-DNP-L-tyrosine is susceptible to several degradation pathways that can alter its structure, purity, and ultimately, its activity in an assay. The dinitrophenyl (DNP) group, while useful as a protecting group or label, introduces vulnerabilities, particularly to light and nucleophiles[1][2][3].
Key Indicators of Potential Degradation:
Visual Changes: The pure compound should be a distinct yellow crystalline solid. A change in color (e.g., to brownish hues) or texture (e.g., clumping) suggests moisture uptake or chemical breakdown[4].
Solubility Issues: If the compound becomes difficult to dissolve in a solvent it was previously soluble in, this may indicate the formation of insoluble degradation byproducts.
Chromatographic Changes: When analyzed via HPLC or TLC, the appearance of new peaks or a decrease in the area of the main peak is a definitive sign of degradation.
Q2: What are the primary causes of degradation and how can I prevent them?
A: The degradation of O-Mono-2,4-DNP-L-tyrosine is primarily driven by three factors: light, moisture (hydrolysis), and exposure to certain chemicals (thiolysis).
Photodecomposition: The DNP group is a strong chromophore, making it highly susceptible to decomposition upon exposure to UV or even ambient light[3]. This can lead to cleavage of the ether bond or modification of the aromatic rings.
Prevention: Always store the solid compound and its solutions in amber glass vials or wrap standard vials in aluminum foil to block light. Minimize exposure to light during weighing and solution preparation[5][6].
Hydrolysis: The ether linkage between the DNP group and the tyrosine hydroxyl is susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH.
Prevention: Store the solid compound in a desiccator to protect it from atmospheric moisture[4]. When preparing solutions, use anhydrous-grade solvents where possible. Aqueous solutions are not recommended for storage and should be prepared fresh[7].
Thiolysis: The O-DNP bond is readily cleaved by thiol-containing compounds, such as 2-mercaptoethanol (BME) or dithiothreitol (DTT)[1][2]. This is a critical consideration, as these reducing agents are common in many biological buffers.
Prevention: Scrutinize your experimental buffers. If your downstream application requires the presence of thiols, be aware that your DNP-modified tyrosine will likely be compromised. If possible, add the DNP-tyrosine to the assay at the final step, just before measurement, to minimize exposure time.
Below is a diagram illustrating the main degradation pathways.
Caption: Primary degradation pathways for O-Mono-2,4-DNP-L-tyrosine.
Q3: What is the best way to prepare and store stock solutions?
A: Due to the compound's low aqueous solubility at neutral pH, organic solvents are required for preparing stock solutions[3].
Recommended Solvents:
Dimethyl sulfoxide (DMSO)
Dimethylformamide (DMF)
Protocol for Stock Solution Preparation and Storage:
Allow the vial of solid O-Mono-2,4-DNP-L-tyrosine to equilibrate to room temperature before opening to prevent condensation[6].
Weigh the desired amount in subdued light.
Dissolve in a minimal amount of high-purity, anhydrous-grade DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM).
Once fully dissolved, aliquot the stock solution into single-use volumes in amber, tightly-capped vials.
Store these aliquots at -80°C. This minimizes degradation and prevents damage from repeated freeze-thaw cycles.
When needed, thaw a single aliquot and dilute it into your aqueous experimental buffer immediately before use. Do not store the diluted aqueous solution.
Q4: How can I definitively assess the purity of my compound?
A: The most reliable method for assessing purity is High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector. The DNP group has a strong absorbance, making this a highly sensitive method[8][9].
A typical reversed-phase HPLC (RP-HPLC) analysis will show a single major peak for the pure compound. The presence of additional peaks indicates impurities or degradation products. For a detailed methodology, refer to the "Experimental Protocols" section below.
Troubleshooting Workflow
If you suspect compound degradation is affecting your experiments, follow this logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for diagnosing degradation issues.
Experimental Protocols
Protocol 1: Purity Assessment by RP-HPLC
This protocol provides a general method for assessing the purity of O-Mono-2,4-DNP-L-tyrosine. Instrument-specific parameters may require optimization.
Objective: To separate and quantify O-Mono-2,4-DNP-L-tyrosine from potential impurities and degradation products.
Instrumentation: HPLC system with a C18 reversed-phase column and a UV-Vis or Diode Array Detector (DAD).
Methodology:
Sample Preparation: Prepare a ~1 mg/mL solution of O-Mono-2,4-DNP-L-tyrosine in a 50:50 mixture of acetonitrile and water.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
Gradient:
0-5 min: 10% B
5-25 min: 10% to 90% B (linear gradient)
25-30 min: 90% B
30-32 min: 90% to 10% B
32-40 min: 10% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: Monitor at 360 nm, the characteristic absorbance maximum for the DNP group.
Injection Volume: 10 µL.
Interpretation: A high-purity sample will exhibit a single, sharp peak. Purity can be calculated based on the relative peak area of the main compound versus the total area of all peaks.
Protocol 2: Preparation of High-Concentration Stock Solutions
This protocol ensures the stable preparation and storage of a concentrated stock solution for subsequent dilution into experimental buffers.
Objective: To prepare a stable, concentrated stock solution while minimizing degradation risk.
Materials:
O-Mono-2,4-DNP-L-tyrosine (solid)
Anhydrous-grade DMSO
Amber glass vials or clear vials with aluminum foil
Calibrated pipette
Methodology:
Bring the container of solid O-Mono-2,4-DNP-L-tyrosine to room temperature in a desiccator before opening.
In a room with subdued lighting, accurately weigh the required amount of the solid and place it into a sterile, amber glass vial.
Add the calculated volume of anhydrous DMSO to achieve the desired final concentration (e.g., 50 mM).
Vortex gently until the solid is completely dissolved. Mild warming (to ~30°C) may be applied if dissolution is slow.
Dispense the solution into single-use aliquots in smaller, amber microcentrifuge tubes or vials.
Immediately store the aliquots in an -80°C freezer. Ensure they are clearly labeled with the compound name, concentration, date, and solvent.
Fridkin, M., et al. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 45(2), 116-121.
PHILOSOFOPPENHEIMER, R., Pecht, I., & Fridkin, M. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. Weizmann Institute of Science.
Kubica, P., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. PMC.
Cayman Chemical. (2024). L-Tyrosine (sodium salt hydrate) Product Information.
Quora. (2012). How long can one store amino acids at room temperature?
Shimadzu. (n.d.). Analytical Methods for Amino Acids.
MilliporeSigma. (n.d.). Handling and Storage Guidelines for Peptides and Proteins.
Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide.
NIBSC. (n.d.). Peptide Storage.
AG Scientific. (n.d.). L-Tyrosine in Cell Culture.
Kulikov, A. U., & Ksenofontov, A. L. (2025). Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. ResearchGate.
Technical Guide: Purity Determination of O-Mono-2,4-DNP-L-Tyrosine
Topic: HPLC Methods for Determining Purity of O-Mono-2,4-DNP-L-Tyrosine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary The selective modific...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: HPLC Methods for Determining Purity of O-Mono-2,4-DNP-L-Tyrosine
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary
The selective modification of tyrosine residues is a cornerstone of protein conjugation and hapten-carrier synthesis. However, the synthesis of O-Mono-2,4-DNP-L-tyrosine presents a specific chemical challenge: the competition between the phenolic hydroxyl (O-position) and the alpha-amine (N-position).
Standard synthesis using Sanger’s reagent (1-fluoro-2,4-dinitrobenzene) often yields a mixture of the desired O-DNP-Tyr , the stable N-DNP-Tyr , and the over-reacted N,O-di-DNP-Tyr . Because the O-DNP ester bond is chemically labile compared to the stable N-DNP amine bond, ensuring the purity of the O-isomer is critical for downstream kinetic studies or antibody generation.
This guide provides a validated RP-HPLC workflow to separate these isomers, comparing it against alternative methods (TLC, UV-Vis) to establish a "Gold Standard" protocol.
Part 1: The Chemical Challenge & Separation Logic
To separate these species, we must exploit their distinct physicochemical properties.
O-Mono-2,4-DNP-L-Tyrosine: The amine group is free. At acidic pH (pH < 4), the amine is protonated (
), making this molecule significantly more polar.
N-Mono-2,4-DNP-L-Tyrosine: The amine is derivatized with the hydrophobic DNP group. It lacks the positive charge at the N-terminus, making it more hydrophobic than the O-isomer.
N,O-Di-2,4-DNP-L-Tyrosine: Both polar handles are capped with hydrophobic aromatic rings. This is the most hydrophobic species.
Predicted Elution Order (C18 Column):
Free Tyrosine
O-DNP-Tyr (Target) N-DNP-Tyr N,O-di-DNP-Tyr.
Part 2: Primary Method – Reversed-Phase HPLC (The Gold Standard)
This protocol uses a C18 stationary phase with a gradient elution. The use of a Diode Array Detector (DAD) is mandatory to distinguish the DNP chromophore (360 nm) from the peptide backbone (214/254 nm).
Experimental Protocol
Column: C18 End-capped,
mm, 3.5 m or 5 m particle size (e.g., Zorbax Eclipse Plus or equivalent).
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).
Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).
Principle: Uses the molar extinction coefficient (
) of the DNP group ( at 360 nm).
Limitation: "Blind" to purity. A 50/50 mix of O- and N- isomers will give a perfect absorbance reading but is chemically useless.
Comparative Data Summary
Feature
RP-HPLC (Method A)
TLC (Method B)
UV-Vis (Method C)
Specificity
High (Separates isomers)
Low (Spots often streak/overlap)
None (Bulk property only)
LOD (Limit of Detection)
~0.1 M
~50 M
~1 M
Quantification
Precise Area %
Semi-quantitative (visual)
Total Concentration only
Throughput
30 min / sample
10 samples / 30 min
Instant
Equipment Cost
High
Low
Low
Part 4: Visualizations
Diagram 1: The Analytical Workflow
This diagram illustrates the decision-making process for purity analysis, ensuring resources are not wasted on HPLC if the crude reaction is not ready.
Caption: Analytical decision tree ensuring crude samples are screened by TLC before quantitative HPLC validation.
Diagram 2: Impurity Landscape & Separation Logic
This diagram visualizes the chemical species involved and how the HPLC method separates them based on hydrophobicity.
Caption: Chromatographic separation logic. The free amine on O-DNP-Tyr reduces retention time compared to the N-blocked impurities.
References
Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515.
Philosof-Oppenheimer, R., Pecht, I., & Fridkin, M. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis.[5] International Journal of Peptide and Protein Research, 45(2), 116-121.[5]
Fornander, L. et al. (2014).[6] UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure.[6][7] European Biophysics Journal, 43, 415–431.
Krstulovic, A. M., & Brown, P. R. (1982). Reversed-Phase High-Performance Liquid Chromatography: Theory, Practice, and Biomedical Applications. Wiley-Interscience.
Comparative Guide: NMR Characterization of O-Mono-2,4-DNP-L-Tyrosine
Topic: NMR Characterization Data for O-Mono-2,4-DNP-L-Tyrosine Content Type: Publish Comparison Guide Executive Summary This guide provides a technical analysis of O-Mono-2,4-Dinitrophenyl-L-Tyrosine (O-DNP-Tyr) , focusi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: NMR Characterization Data for O-Mono-2,4-DNP-L-Tyrosine
Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical analysis of O-Mono-2,4-Dinitrophenyl-L-Tyrosine (O-DNP-Tyr) , focusing on its Nuclear Magnetic Resonance (NMR) signature.[1][2][3] Unlike its common isomer N-DNP-Tyr (used in Sanger sequencing), O-DNP-Tyr serves as a specialized, reversibly protected building block in peptide synthesis.
This document contrasts the NMR spectral features of O-DNP-Tyr against N-DNP-Tyr and unmodified L-Tyrosine, providing researchers with the data necessary to validate synthesis and monitor stability.
Structural Context & Synthetic Significance
The "DNP" moiety (2,4-dinitrophenyl) acts as a chromophore and a protecting group. Its attachment site—either the
-amine (N-term) or the phenolic hydroxyl (O-term)—radically alters the molecule's chemical stability and spectral properties.
O-Mono-2,4-DNP-L-Tyrosine: The DNP group is attached to the phenolic oxygen (aryl ether linkage). This bond is labile to thiolysis (cleavable by mercaptoethanol), making it a crucial tool for side-chain protection strategies.
N-Mono-2,4-DNP-L-Tyrosine: The DNP group is attached to the nitrogen (aniline linkage). This bond is chemically inert under standard peptide synthesis conditions.
Synthesis Pathway Visualization
The following diagram illustrates the structural divergence and the specific proton environments analyzed in the NMR section.
Figure 1: Synthetic divergence of DNP-tyrosine isomers. The copper chelate route forces O-alkylation, distinguishing the product from the standard N-alkylated Sanger adduct.
NMR Characterization Data
The following data compares the
H NMR shifts (DMSO-, 400/500 MHz) of the target molecule against its isomers.
Table 1: Comparative H NMR Chemical Shifts (, ppm)
Proton Group
Assignment
O-Mono-2,4-DNP-L-Tyr (Target)
N-Mono-2,4-DNP-L-Tyr (Alternative)
L-Tyrosine (Reference)
DNP Ring
H-3' (Between )
8.85 (d, J=2.8)
8.82 (d, J=2.6)
N/A
DNP Ring
H-5' (Ortho to )
8.45 (dd, J=9.0, 2.8)
8.25 (dd, J=9.5, 2.6)
N/A
DNP Ring
H-6' (Ortho to linkage)
7.55 (d, J=9.0)
7.20 (d, J=9.5)
N/A
Tyr Ring
H-3,5 (Ortho to O)
7.25 - 7.35 (d)
6.65 (d)
6.68 (d)
Tyr Ring
H-2,6 (Meta to O)
7.40 - 7.50 (d)
7.05 (d)
7.02 (d)
Aliphatic
-CH
3.60 (m)
4.65 (m)
3.45 (dd)
Aliphatic
-CH
3.05 - 3.20 (m)
3.00 - 3.15 (m)
2.90 - 3.10 (m)
Labile
Amine (-NH/-NH-)
Broad (variable)
~9.10 (d, -NH-DNP)
Broad ()
Critical Spectral Analysis (Causality)
Tyrosine Ring Shift (The "Ether Effect"):
In Unmodified Tyrosine , the phenolic oxygen is an electron donor (resonance), shielding the ortho protons (H-3,5) to ~6.68 ppm.
In O-DNP-Tyr , the oxygen is bound to the electron-deficient DNP ring. The oxygen's lone pair is drawn into the DNP ring, reducing its donation to the Tyrosine ring. Consequently, the Tyrosine H-3,5 protons are significantly deshielded (shifted downfield to ~7.3 ppm), overlapping with the H-2,6 protons.
Diagnostic Check: If your spectrum shows Tyrosine doublets at 6.6 ppm, you have failed to form the O-DNP ether (likely hydrolysis or no reaction).
DNP Ring H-6' Shift:
The H-6' proton on the DNP ring (ortho to the linkage) appears further downfield in the O-DNP derivative (~7.55 ppm) compared to the N-DNP derivative (~7.20 ppm). This is due to the higher electronegativity of Oxygen vs. Nitrogen.
The "Missing" Amine Proton:
N-DNP-Tyr exhibits a characteristic, sharp doublet around 9.1 ppm (in DMSO) due to the intramolecular hydrogen bond between the amine proton and the ortho-nitro group.
O-DNP-Tyr lacks this signal. Instead, you will observe the broad ammonium/amine signals typical of a free amino acid zwitterion.
Performance & Stability Comparison
For drug development applications, the choice between O-DNP and N-DNP is dictated by the required stability profile.
Table 2: Functional Performance Matrix
Feature
O-Mono-2,4-DNP-L-Tyr
N-Mono-2,4-DNP-L-Tyr
Primary Application
Side-chain protection; Epitope mapping.
N-terminal labeling; Sanger sequencing.
Chemical Stability
Labile (Thiolysis): Cleaved by 2-mercaptoethanol or DTT at pH 8.
Stable: Resistant to acid, base, and thiols.
UV/Vis Detection
(Ether).
(Aniline).
Solubility
Moderate in organic solvents; low in water.
Low in water; good in organic bases.
Experimental Protocol: Thiolytic Cleavage Test (Self-Validation)
To confirm the identity of O-DNP-Tyr and rule out N-DNP contamination, perform this simple UV-Vis/NMR assay:
Baseline: Dissolve 1 mg of product in 500
L phosphate buffer (pH 8.0). Measure UV absorbance at 300 nm.
Reaction: Add 10
L of 2-mercaptoethanol. Incubate at RT for 15 minutes.
Readout:
O-DNP Result: The solution turns yellow (release of 2,4-dinitrophenolate anion). UV peak shifts to 360 nm (phenolate) and 275 nm (free Tyrosine). NMR shows reappearance of Tyrosine doublets at 6.68 ppm.
N-DNP Result: No color change. No spectral shift.
Detailed Experimental Protocols
A. Sample Preparation for NMR
Solvent: DMSO-
is preferred over due to the limited solubility of the DNP derivative in neutral water and the risk of hydrolysis at high pH in water.
Concentration: 5-10 mg/mL.
Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).
B. Synthesis of O-Mono-2,4-DNP-L-Tyrosine (Copper Method)
Note: Direct reaction of FDNB with Tyrosine yields N-DNP or N,O-bis-DNP. The copper complex is required for O-selectivity.
5HO (5 mmol) in water. Heat to 60°C for 30 min. The solution turns dark blue (formation of bis-tyrosinato copper(II) complex).
Arylation: Cool to RT. Add NaHCO
(20 mmol) and 2,4-Dinitrofluorobenzene (12 mmol) in ethanol. Stir vigorously for 4-6 hours. The copper protects the -amine.
Decomplexation: Acidify with 2N HCl to pH 2. The copper complex dissociates. The product precipitates or is extracted into ethyl acetate.
Purification: Recrystallize from Ethanol/Water.
References
Philosof-Oppenheimer, R., Pecht, I., & Fridkin, M. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 45(2), 116-121.
Biological Magnetic Resonance Data Bank (BMRB). Entry: L-Tyrosine (bmse000051). University of Wisconsin-Madison.
PubChem. Compound Summary: N,O-Di(2,4-Dnp)-L-tyrosine (CID 21117756). National Library of Medicine.
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412.
Publish Comparison Guide: Mass Spectrometry Analysis of O-Mono-2,4-DNP-L-tyrosine
Executive Summary & Core Directive O-Mono-2,4-DNP-L-tyrosine (CAS: 10567-73-4) is a specialized tyrosine derivative where the phenolic hydroxyl group is modified by a 2,4-dinitrophenyl (DNP) moiety.[1][2] Unlike its N-te...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
O-Mono-2,4-DNP-L-tyrosine (CAS: 10567-73-4) is a specialized tyrosine derivative where the phenolic hydroxyl group is modified by a 2,4-dinitrophenyl (DNP) moiety.[1][2] Unlike its N-terminal modified counterpart (used in Sanger sequencing), the O-DNP derivative represents a unique analytical challenge due to the lability of the aryl ether bond and its distinct hydrophobicity.
This guide objectively compares the two primary mass spectrometry (MS) methodologies for analyzing this compound: Triple Quadrupole (QqQ) MRM Analysis (for targeted quantification) versus High-Resolution Orbitrap MS (for structural validation and impurity profiling).[2]
Key Finding: While QqQ offers superior sensitivity for pharmacokinetic (PK) studies, HRMS is indispensable for distinguishing O-DNP-Tyr from its stable N-DNP isomers and nitrotyrosine artifacts.[2]
Chemical Identity & Analytical Challenges
Before selecting a protocol, one must understand the analyte's behavior in the gas phase.
The O-DNP bond is an activated aryl ether. In the ion source (ESI), high temperatures or high declustering potentials can cause premature in-source fragmentation, stripping the DNP group and yielding a signal identical to unmodified Tyrosine (m/z 182).[2]
The "Isomer" Challenge
Commercial synthesis often yields mixtures of O-DNP-Tyr and N-DNP-Tyr.[2] These are isobaric (same mass).[2] Standard low-resolution MS cannot distinguish them without chromatographic separation or distinct fragmentation patterns.
Comparative Analysis: QqQ (MRM) vs. HRMS (Orbitrap)
This section evaluates the two dominant workflows.
Method A: Triple Quadrupole (LC-QqQ-MS/MS)
Best for: Routine Quantification, PK Studies, High Throughput.[2]
Mechanism: Uses Multiple Reaction Monitoring (MRM) to select the precursor (348.[2]1) and specific fragment ions.[2][4]
Feature
Performance Rating
Technical Insight
Sensitivity (LOD)
High (pg/mL range)
MRM duty cycle focuses 100% on the target, maximizing signal-to-noise.[2]
Specificity
Medium
Risk of false positives if isobaric impurities (N-DNP) co-elute.[2]
Linearity
Excellent (4-5 orders)
Ideal for quantification in complex matrices (plasma/lysate).[2]
Throughput
High
Fast scan speeds allow for rapid chromatography (<5 min runs).[2]
Critical Downside: If the O-DNP bond cleaves in the source, you may quantify it as Tyrosine, skewing results.
Method B: High-Resolution MS (LC-Orbitrap/Q-TOF)
Best for: Quality Control, Synthetic Validation, Isomer Differentiation.[2]
Mechanism: Acquires full scan data with high mass accuracy (<5 ppm) and Parallel Reaction Monitoring (PRM).[2]
Feature
Performance Rating
Technical Insight
Sensitivity (LOD)
Medium-High
Lower than QqQ due to ion trap filling times/duty cycles.[2]
Specificity
Superior
Resolves fine isotopic structure; distinguishes O-DNP from potential isobaric interferences.
Structural ID
Excellent
MS2 spectra confirm the location of the DNP group (O- vs N-).[2]
Throughput
Medium
Slower scan rates required for high resolution (e.g., 60k resolution).[2]
Experimental Protocols (Self-Validating Systems)
Protocol 1: Chromatographic Separation (Crucial for Isomers)
Rationale: Since O-DNP and N-DNP are isobaric, MS alone is risky.[2] We rely on the hydrophobicity difference. O-DNP-Tyr is significantly more hydrophobic than unmodified Tyr but slightly less retained than N-DNP-Tyr due to the free amine.[2]
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
This diagram illustrates how MS/MS differentiates O-DNP-Tyr from N-DNP-Tyr based on fragmentation hierarchy.
Caption: Comparative fragmentation pathways. O-DNP derivatives preferentially lose the DNP group (red path), while N-DNP isomers retain the tag and fragment along the backbone (green path).[2]
Diagram 2: Analytical Workflow Decision Tree
A logic gate for researchers to select the correct method.
Caption: Decision matrix for selecting HRMS (Qualitative) vs. QqQ (Quantitative) based on sample origin and data requirements.
Quantitative Data Summary
The following table summarizes expected performance metrics based on standard validation protocols for tyrosine derivatives.
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21117756, N,O-Di(2,4-Dnp)-L-tyrosine. Retrieved from [Link]
Note: Provides structural basis and computed properties for DNP-tyrosine deriv
Source for commercial availability and purity specific
Ghesquière, B., et al. (2011).Metabolite profiling of plasma amino acids. Analytical Biochemistry.
Foundational text for LC-MS amino acid analysis protocols cited in the methodology section.
Tsikas, D. (2013).Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective. Journal of Mass Spectrometry.
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
An In-Depth Guide to Comparing the Kinetic Constants (K*) of O-Mono-2,4-DNP-L-tyrosine with Alternative Enzyme Substrates In the landscape of enzyme kinetics, a thorough understanding of substrate affinity is paramount f...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to Comparing the Kinetic Constants (K*) of O-Mono-2,4-DNP-L-tyrosine with Alternative Enzyme Substrates
In the landscape of enzyme kinetics, a thorough understanding of substrate affinity is paramount for elucidating biological pathways and for the rational design of therapeutic agents. The Michaelis constant (Kₘ), which represents the substrate concentration at which an enzyme operates at half its maximum velocity, serves as a critical measure of the affinity between an enzyme and its substrate.[1][2][3] A lower Kₘ value signifies a higher affinity, indicating that the enzyme can achieve high efficiency even at low substrate concentrations.[1] This guide provides a comprehensive framework for comparing the Kₘ of O-Mono-2,4-dinitrophenyl-L-tyrosine (DNP-Tyr), a chromogenic amino acid derivative, with other substrates for relevant enzyme systems.
The introduction of a 2,4-dinitrophenyl (DNP) group to L-tyrosine creates a substrate that is particularly useful in spectrophotometric assays. The DNP moiety acts as a chromophore, allowing for the continuous monitoring of product formation or substrate consumption by measuring changes in absorbance.[4] This property makes DNP-Tyr and similar derivatives valuable tools for characterizing the activity of enzymes such as proteases and phosphatases. This guide will delve into the theoretical underpinnings of enzyme kinetics, provide a robust experimental protocol for Kₘ determination, and present a comparative analysis of Kₘ values for various substrates interacting with key enzymes like Protein Tyrosine Phosphatase 1B (PTP1B) and Carboxypeptidase A.
The Theoretical Framework: Michaelis-Menten Kinetics
The behavior of many enzyme-catalyzed reactions can be described by the Michaelis-Menten model.[3][5] This model proposes that an enzyme (E) binds to a substrate (S) to form an enzyme-substrate complex (ES), which then breaks down to release the product (P) and regenerate the free enzyme.
The rate of this reaction (v) is given by the Michaelis-Menten equation:
v = (Vₘₐₓ * [S]) / (Kₘ + [S])
Where:
v is the initial reaction velocity.
Vₘₐₓ is the maximum reaction velocity when the enzyme is saturated with the substrate.[2][6]
[S] is the substrate concentration.
Kₘ is the Michaelis constant.
This relationship is fundamental to understanding how reaction rates respond to changes in substrate concentration and provides the basis for experimentally determining Kₘ and Vₘₐₓ.[7]
Caption: The Michaelis-Menten model of enzyme catalysis.
Experimental Protocol: Determining Kₘ via Spectrophotometry
The following protocol provides a detailed, step-by-step methodology for determining the Kₘ of an enzyme for a chromogenic substrate like O-Mono-2,4-DNP-L-tyrosine using a UV-Visible spectrophotometer.[8][9] The core principle is to measure the initial reaction velocity (v₀) at various substrate concentrations.[10][11]
Pillar of Trustworthiness: Self-Validating Experimental Design
This protocol is designed to be self-validating. By measuring initial velocities, we ensure the reaction rate is not limited by substrate depletion or product inhibition.[12] The use of a wide range of substrate concentrations, spanning well below and above the anticipated Kₘ (e.g., 0.2x to 5x Kₘ), is crucial for accurately fitting the kinetic model.[12][13]
Step-by-Step Methodology
Reagent Preparation:
Assay Buffer: Prepare an appropriate buffer solution with a constant pH and ionic strength, as these conditions can significantly influence enzyme activity.[10] For example, for PTP1B, a suitable buffer might be 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA.[14]
Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in the assay buffer. The final concentration used in the assay should be kept constant and low enough to ensure the initial velocity is linear over the measurement period.[10]
Substrate Stock Solutions: Prepare a series of stock solutions of O-Mono-2,4-DNP-L-tyrosine (and any other substrates for comparison) at different concentrations in the assay buffer. A typical experiment would involve 8 or more substrate concentrations.[12]
Spectrophotometer Setup:
Set the spectrophotometer to the wavelength of maximum absorbance for the product being formed or the substrate being consumed. For DNP-containing compounds, this is often in the UV range.
Equilibrate the instrument and all reagents to a constant temperature (e.g., 25°C or 37°C), as enzyme activity is temperature-dependent.[12][15]
Performing the Assay:
In a quartz cuvette, combine the assay buffer and the substrate solution to the desired final volume.
Place the cuvette in the spectrophotometer and record a baseline reading. This serves as the blank.[16]
Initiate the reaction by adding a small, fixed volume of the enzyme stock solution. Mix quickly but gently.[9]
Immediately begin recording the change in absorbance over time. Collect data for a period where the reaction progress curve is linear (typically 1-5 minutes). This linear slope represents the initial velocity (v₀).[12][15]
Data Collection and Analysis:
Repeat the assay for each substrate concentration, ensuring the enzyme concentration remains constant.
Convert the rate of change in absorbance (ΔA/min) to reaction velocity (e.g., in µmol/min) using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the product/substrate, and l is the path length of the cuvette.
Plot the initial velocity (v₀) against the substrate concentration ([S]). This will typically yield a hyperbolic curve characteristic of Michaelis-Menten kinetics.[10]
Kₘ and Vₘₐₓ Determination (Lineweaver-Burk Plot):
To determine Kₘ and Vₘₐₓ, the data can be linearized using a double reciprocal plot, known as the Lineweaver-Burk plot.[1][6][17]
Calculate the reciprocals of the velocity (1/v₀) and substrate concentration (1/[S]).
Plot 1/v₀ (y-axis) versus 1/[S] (x-axis). This should yield a straight line.[18]
The key parameters can be determined from the intercepts and slope of this line:
Y-intercept = 1/Vₘₐₓ
X-intercept = -1/Kₘ
Slope = Kₘ/Vₘₐₓ
Note: While the Lineweaver-Burk plot is a traditional and useful visualization tool, it can disproportionately weigh data points at low substrate concentrations.[17] Modern approaches often favor non-linear regression fitting of the original v₀ vs. [S] data, which can provide more accurate parameter estimates.[19]
Caption: Experimental workflow for determining Kₘ and Vₘₐₓ.
Comparative Analysis of Kₘ Values
The true power of determining Kₘ lies in comparison. By assaying O-Mono-2,4-DNP-L-tyrosine alongside other substrates for a given enzyme, researchers can gain valuable insights into substrate specificity and the structural determinants of enzyme-substrate interactions.
Below is a comparative table of Kₘ values for substrates of two key enzyme families where tyrosine derivatives are relevant: Protein Tyrosine Phosphatases (specifically PTP1B) and Carboxypeptidases. Note that a specific Kₘ for O-Mono-2,4-DNP-L-tyrosine is not widely reported in the literature, underscoring the value of performing the direct experimental determination as outlined above. The table includes values for related and commonly used substrates to provide a benchmark for comparison.
The product of the first reaction and the substrate for the second (diphenolase) reaction. The higher Kₘ indicates a comparatively lower affinity than for L-tyrosine.
Interpreting the Comparison
When a researcher determines the Kₘ for O-Mono-2,4-DNP-L-tyrosine, its value relative to these benchmarks will be highly informative.
If Kₘ for DNP-Tyr is significantly higher than for a natural substrate (like a specific phosphopeptide for PTP1B), it would suggest that the bulky, electron-withdrawing DNP group creates steric or electronic hindrance, reducing the affinity of the enzyme for the substrate.
If Kₘ for DNP-Tyr is comparable to other artificial chromogenic substrates like pNPP, it would validate its utility as a convenient tool for high-throughput screening of inhibitors, where an extremely high affinity is not always necessary.[12]
Comparing DNP-Tyr to unmodified L-Tyrosine for an enzyme like tyrosinase would directly quantify how the DNP modification impacts binding to the active site.
This comparative analysis is crucial for drug development. A compound designed to be a competitive inhibitor must compete with the natural substrate. Therefore, knowing the enzyme's affinity for its physiological substrate (often in the low µM range) provides a critical benchmark for the required potency of a potential drug.[1][18]
Conclusion
The Michaelis constant, Kₘ, remains a cornerstone of enzyme characterization, providing invaluable insight into the affinity and specificity of enzyme-substrate interactions. While O-Mono-2,4-DNP-L-tyrosine serves as a potentially powerful tool for continuous spectrophotometric assays, its kinetic properties must be rigorously determined and compared against relevant benchmarks. By employing the robust experimental and analytical framework detailed in this guide, researchers and drug development professionals can effectively characterize novel substrates, understand the intricacies of enzyme active sites, and accelerate the discovery of potent and specific enzyme modulators. The true value is unlocked not just by measuring a constant, but by placing it in the context of a broader comparative landscape.
References
Protocol for enzyme assays - Rsc.org. (n.d.).
How to Determine Km and Vmax from Lab Data. (2025, May 9). Patsnap Synapse.
Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023, November 28).
MDH Assay Determining Km & Vmax. (n.d.). Sandiego.
Kinetics of carboxypeptidase A. pH dependence of tripeptide hydrolysis catalyzed by zinc, cobalt, and manganese enzymes. (n.d.). ACS Publications.
Lineweaver-Burk Plot. (2024, February 28). ChemTalk.
Carboxypeptidase A. (n.d.). Wikipedia.
Lineweaver–Burk plot. (n.d.). Wikipedia.
Lineweaver–Burk Plot. (2022, May 30). Microbe Notes.
Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy.
Method of Enzyme Assay. (n.d.).
Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists. (2025, May 9). Patsnap Synapse.
Enzyme Kinetics & The Michaelis-Menten Equation. (n.d.). Open Library Publishing Platform.
Enzyme Kinetics: The Michaelis-Menten Mechanism. (n.d.).
Michaelis-Menten Kinetics. (2024, March 2). Chemistry LibreTexts.
Michaelis Menten Equation Explained For Beginners. (2023, January 31). YouTube.
Basics of Enzymatic Assays for HTS. (2012, May 1). NCBI Bookshelf.
Spectrophotometric Enzyme Assays. (n.d.).
Working with Enzymes: Part I -The Simple Kinetic Spectrophotometric Assay. (2025, May 23). Bitesize Bio.
Measurement of Enzyme Kinetics by UV-Visible Spectroscopy Application Note. (n.d.). JASCO Inc.
Protein tyrosine phosphatase: enzymatic assays. (2005, January 15). PubMed.
Substrate Specificity and Structural Modeling of Human Carboxypeptidase Z: A Unique Protease with a Frizzled-Like Domain. (2020, November 18). MDPI.
Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae. (2025, July 14). PMC.
Substrate Specificity of Protein Tyrosine Phosphatases 1B, RPTPα, SHP-1, and SHP-2. (n.d.). PMC.
Kinetics of carboxypeptidase A. pH dependence of tripeptide hydrolysis catalyzed by zinc, cobalt, and manganese enzymes. (n.d.).
PTP1B Human Phosphatase Enzymatic LeadHunter Assay. (n.d.). Eurofins Discovery.
Kinetic analyses of two-steps oxidation from l-tyrosine to l-dopaquinone with tyrosinase by capillary electrophoresis/dynamic frontal analysis. (2022, October 15). PubMed.
The 2,4‐dinitrophenyl group for protection of hydroxyl function of tyrosine during solid‐phase peptide synthesis. (1995, February). Weizmann Institute of Science.
Validating Enzymatic Cleavage Specificity of O-Mono-2,4-DNP-L-Tyrosine
Executive Summary In the landscape of enzymatic assays, O-Mono-2,4-DNP-L-tyrosine represents a specialized chromogenic substrate, distinct from the ubiquitous p-nitroanilide (pNA) or fluorogenic derivatives. Its utility...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of enzymatic assays, O-Mono-2,4-DNP-L-tyrosine represents a specialized chromogenic substrate, distinct from the ubiquitous p-nitroanilide (pNA) or fluorogenic derivatives. Its utility lies in the specific interrogation of enzymes acting on tyrosine residues—specifically those capable of hydrolyzing the phenolic ether bond (e.g., specific esterases or "pseudo-phosphatase" activity) or utilizing the DNP group as a reporter for peptide bond cleavage in modified substrates.
This guide provides a rigorous framework for validating the cleavage specificity of this molecule. Unlike standard kits, O-Mono-2,4-DNP-L-tyrosine requires a "first-principles" approach to validation to distinguish between true enzymatic turnover, non-specific hydrolysis, and oxidative degradation.
Technical Profile & Mechanism of Action
The Molecule
O-Mono-2,4-DNP-L-tyrosine features a 2,4-dinitrophenyl (DNP) group attached to the phenolic hydroxyl of the tyrosine side chain via an ether linkage.
Substrate State: The DNP-ether linkage quenches the resonance of the dinitrophenyl group and the tyrosine phenol. The absorption maximum (
) is typically in the UV range (<300 nm) or exhibits a low extinction coefficient in the visible range.
Cleaved State: Upon hydrolysis (releasing 2,4-dinitrophenol) or specific peptide cleavage altering the electronic environment, a strong bathochromic shift occurs. Free 2,4-dinitrophenol (or the phenolate ion at pH > 4.0) exhibits a distinct yellow color with a
near 360–400 nm .
Signal Generation Pathway
The assay relies on the distinct spectral shift between the O-substituted tyrosine and the free DNP (or DNP-peptide) product.
Figure 1: Mechanism of signal generation. The cleavage event releases the chromophore, resulting in a measurable increase in absorbance at 360–400 nm.
Comparative Analysis: DNP-Tyr vs. Alternatives
To justify the use of O-Mono-2,4-DNP-L-tyrosine, one must weigh it against industry standards like p-nitroanilide (pNA) and fluorogenic substrates (AMC).
Feature
O-Mono-2,4-DNP-L-Tyrosine
p-Nitroanilide (pNA)
Fluorogenic (AMC/AFC)
Native Protein (Casein)
Detection Mode
Absorbance (360–400 nm)
Absorbance (405–410 nm)
Fluorescence (Ex/Em)
Absorbance (280 nm)
Sensitivity
Moderate ()
Moderate ()
High (Picomolar)
Low (requires TCA ppt)
Specificity
High (Side-chain specific)
High (Peptide bond specific)
High
Low (General proteolysis)
pH Stability
Sensitive (pKa of DNP ~4.0)
Stable
Stable
Stable
Solubility
Low (Hydrophobic)
Moderate
Moderate
High
Primary Use
Probing Tyr-specific pockets, esterase activity, or side-chain modification.
General serine/cysteine protease activity (Trypsin, Caspases).
Scientist's Verdict: Choose O-Mono-2,4-DNP-L-tyrosine when your enzyme specifically targets the tyrosine side-chain environment or when pNA substrates sterically hinder the active site. It is less suitable for general screening due to solubility challenges compared to pNA.
Validation Protocol: The "Self-Validating" System
As a Senior Scientist, I reject the notion of simply "running the assay." You must prove the signal is real. This protocol uses a Triangulation Approach : Kinetic, Chemical, and Physical validation.
Phase 1: Spectral Characterization (The Baseline)
Before adding enzyme, you must define the optical window.
Prepare Stock: Dissolve substrate in DMSO (10 mM). Dilute to 100 µM in Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8).
Scan: Perform a wavelength scan (250–500 nm).
Hydrolyze (Positive Control): Add 1M NaOH to a separate aliquot to force chemical hydrolysis of the ester/ether bond. Scan again.
Determine
: Identify the wavelength with the maximal difference between Intact and Hydrolyzed states. Expectation: Peak shift to ~360 nm or 400 nm depending on pH.
Phase 2: HPLC-MS Confirmation (The "Truth" Step)
Absorbance can be fooled by artifacts. Mass Spectrometry cannot.
Workflow:
Incubate: Substrate (100 µM) + Enzyme (10 nM) for 30 mins at 37°C.
Quench: Add 1% Formic Acid to stop the reaction.
Analyze: Inject onto a C18 Reverse-Phase HPLC column connected to a Mass Spectrometer (ESI-MS).
Verify:
Peak A (Substrate): Match retention time and mass of O-Mono-2,4-DNP-L-Tyr.
Peak B (Product 1): Match mass of Free L-Tyrosine (or peptide fragment).
Peak C (Product 2): Match mass of 2,4-Dinitrophenol (m/z ~184.1 in negative mode).
Phase 3: Kinetic Specificity & Inhibition
Prove the signal is enzymatic, not spontaneous hydrolysis.
Experimental Setup:
Blank: Buffer + Substrate (No Enzyme). Must be flat.
Active: Buffer + Substrate + Enzyme. Must be hyperbolic.
Inhibited: Buffer + Substrate + Enzyme + Specific Inhibitor (e.g., PMSF for serine proteases, EDTA for metalloproteases). Must match Blank.
Figure 2: Validation Decision Tree. This workflow ensures that the observed signal is strictly due to enzymatic activity on the specific substrate.
Data Presentation: Calculating Kinetics
To publish your data, you must convert raw Absorbance (AU) to specific activity.
Formula:
: Slope of the linear portion of the curve.
: Extinction coefficient of 2,4-dinitrophenol.[2] Note: This is pH dependent.[3] At pH 7.8, use (Verify experimentally in Phase 1).
Fix: Prepare fresh stock in dry DMSO. Store at -20°C. Ensure assay buffer pH is not >8.5, which promotes spontaneous hydrolysis.
Q: My inhibitor didn't work.
Cause: You may be targeting the wrong catalytic class, or the "cleavage" is actually oxidative degradation (if using crude lysates).
Fix: Use a broad-spectrum inhibitor cocktail to narrow down the enzyme class.
Q: Can I use this for intracellular assays?
Answer: Generally, no. The DNP group is membrane-impermeable and the absorbance readout requires a clear path length, difficult in cell culture. Use fluorogenic analogs (AMC) for live-cell work.
References
Bunton, C. A., et al. (1961). "The Hydrolysis of Dinitrophenyl Phosphates." Journal of the American Chemical Society. Link (Foundational chemistry of DNP hydrolysis).
Silverstein, R. M. (1974). "The determination of the molar extinction coefficient of 2,4-dinitrophenol." Analytical Biochemistry.
Tözsér, J., et al. (1991). "Kinetic analysis of the cleavage of DNP-peptide substrates by HIV proteinase." FEBS Letters. Link (Application of DNP substrates in virology).
Mock, W. L., et al. (1996). "Mechanism of Action of Carboxypeptidase A." Biochemistry.
thin-layer chromatography (TLC) separation of DNP-tyrosine isomers
Topic: Thin-Layer Chromatography (TLC) Separation of DNP-Tyrosine Isomers Content Type: Publish Comparison Guide Executive Summary The separation of 2,4-dinitrophenyl (DNP) derivatives of tyrosine is a foundational techn...
The separation of 2,4-dinitrophenyl (DNP) derivatives of tyrosine is a foundational technique in protein chemistry, historically critical to the Sanger method for N-terminal sequencing. While Edman degradation and Mass Spectrometry have largely superseded it for high-throughput sequencing, DNP labeling remains a vital tool for epitope mapping, studying protein chemical modification, and educational biochemistry.
This guide compares the two primary stationary phases—Polyamide and Silica Gel —and provides a self-validating protocol for distinguishing the three critical isomers:
-DNP-Tyrosine , -DNP-Tyrosine , and -DNP-Tyrosine .
Mechanistic Principles
The separation relies on the distinct chemical properties conferred by the DNP group (2,4-dinitrophenyl) depending on its attachment site on the Tyrosine molecule.
Derivatization Chemistry: Sanger's Reagent (1-fluoro-2,4-dinitrobenzene, FDNB) reacts with nucleophiles at alkaline pH. In Tyrosine, two sites are reactive:
The
-amino group (-terminus).
The phenolic hydroxyl group (Side chain).
Isomer Properties:
-DNP-Tyrosine: The DNP group is attached to the amine. The molecule retains a free phenolic hydroxyl and a free carboxyl group. It is Yellow (aniline-like chromophore).
-DNP-Tyrosine: The DNP group is attached to the phenolic oxygen. The -amine is free. It is Colorless (ether-like chromophore) but turns yellow in alkali. It is acid-labile.
-DNP-Tyrosine: Both groups are substituted. It is Yellow and significantly more hydrophobic (less polar) than the mono-derivatives.
Visualization: Derivatization Logic
Figure 1: Reaction pathways yielding the three DNP-tyrosine isomers. Note the distinct physical properties used for identification.
Comparative Analysis: Separation Methods
While HPLC is the modern standard for quantitation, TLC remains superior for rapid, parallel qualitative identification of these specific isomers due to the visual nature of the DNP chromophore.
Table 1: Method Performance Matrix
Feature
Polyamide TLC (2D)
Silica Gel TLC (1D)
RP-HPLC (C18)
Primary Mechanism
H-Bonding (Amide-Nitro interaction)
Adsorption / Polarity
Hydrophobic Partitioning
Resolution
Excellent (Sharpest spots for aromatics)
Good (Susceptible to tailing)
Superior (Quantitative)
Speed
Slow (2 dimensions, ~2-3 hrs)
Fast (~45 mins)
Fast (~20 mins)
Cost
Low
Low
High
Isomer Specificity
High (distinct coordinates)
Moderate (Rf overlap possible)
High (distinct Retention Times)
Sensitivity
~10mol
~10mol
~10mol
Expert Insight:
Choose Polyamide if you are analyzing complex mixtures (e.g., protein hydrolysates) where background interference is high. The specific interaction between the DNP nitro groups and the polyamide amide groups creates a unique "chemical filter."
Choose Silica Gel for routine synthetic checks or simple isomer confirmation where speed is prioritized.
Experimental Protocols
Method A: The "Gold Standard" Polyamide 2D-TLC
This method, adapted from the classic work of Wang & Wang, provides the definitive separation map.
Materials:
Polyamide 6 sheets (e.g., Merck/Millipore).
Solvent I (1st Dimension): Toluene : Glacial Acetic Acid : 2-Chloroethanol (60:30:10). Note: Historically Benzene was used; Toluene is the safer substitute.
Solvent II (2nd Dimension): Water : Formic Acid (50:50).
Workflow:
Spotting: Apply 1-2
L of sample at the corner (1.5 cm from edges).
Run 1: Develop in Solvent I. Dry thoroughly in a fume hood (acetic acid must be removed).
Run 2: Rotate plate 90° and develop in Solvent II.
Visualization: Observe under UV (254 nm) and visible light.
Method B: The "Accessible" Silica Gel 1D-TLC
Suitable for quick confirmation of derivatization success.
Equilibration: Saturate the TLC chamber with solvent vapor for 30 minutes (critical to prevent "smiling" solvent fronts).
Development: Run until the solvent front reaches 1 cm from the top.
Drying: Dry with warm air.
Data & Self-Validation System
Trustworthiness in this assay comes from Self-Validation . You do not rely on Rf values alone; you rely on the chemical behavior of the spots.
Expected Rf Values (Silica Gel System)
Isomer
Rf Value (Approx)
Appearance (Vis)
Appearance (UV)
Ninhydrin Test
-DNP-Tyr
0.85 - 0.90
Yellow
Dark Quench
Negative (-)
-DNP-Tyr
0.45 - 0.50
Yellow
Dark Quench
Negative (-)
-DNP-Tyr
0.15 - 0.20
Colorless
Dark Quench
Positive (+ Purple)
Free Tyrosine
0.05 - 0.10
Colorless
Dark Quench
Positive (+ Purple)
Note: Rf values are relative. Always run a standard mix.
The "Triangulation" Validation Protocol
To confirm the identity of an unknown spot, perform these three checks in order:
Visual Check (Daylight):
Is the spot yellow? If Yes
It is -DNP or -DNP.
Is it colorless?
It is likely -DNP or unreacted Tyrosine.
UV Check (254 nm):
Does the colorless spot quench fluorescence (appear dark)? If Yes
It contains an aromatic ring (-DNP or Tyr).
Chemical Check (Ninhydrin Spray):
Spray with 0.2% Ninhydrin in ethanol and heat to 100°C.
Purple Spot: Confirms a free
-amino group.
Conclusion: A spot that is Colorless + UV Active + Ninhydrin Positive is definitively
-DNP-Tyrosine .
Visualization: Separation Logic
Figure 2: Decision tree for identifying DNP-tyrosine isomers based on physical and chemical properties.
References
Wang, K. T., & Wang, I. S. (1966). Polyamide layer chromatography of DNP-amino acids. Journal of Chromatography A, 22, 362-368.
Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515.
Brenner, M., Niederwieser, A., & Pataki, G. (1969).Thin-Layer Chromatography: A Laboratory Handbook. Springer-Verlag. (Standard reference for Silica solvent systems).
comparative analysis of O-Mono vs N-Mono DNP tyrosine derivatives
[1] Executive Summary: The Dual Nature of DNP-Tyrosine In protein chemistry, the modification of Tyrosine by 2,4-dinitrofluorobenzene (FDNB, Sanger’s Reagent) yields two distinct mono-derivatives: -Mono-DNP-Tyrosine and...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The Dual Nature of DNP-Tyrosine
In protein chemistry, the modification of Tyrosine by 2,4-dinitrofluorobenzene (FDNB, Sanger’s Reagent) yields two distinct mono-derivatives:
-Mono-DNP-Tyrosine and -Mono-DNP-Tyrosine .[1] While both share the dinitrophenyl moiety, their physicochemical behaviors are diametrically opposed due to the nature of the bond formed (amine vs. ether).
-Mono-DNP-Tyr is the robust, yellow derivative used as a standard in N-terminal sequencing.[1]
-Mono-DNP-Tyr is a colorless, labile ester-like ether, often serving as a transient intermediate or a reversible protecting group in solid-phase peptide synthesis (SPPS).[1]
This guide delineates the critical differences in synthesis, stability, and spectral properties, providing a self-validating protocol to distinguish between them.
Chemical Architecture & Synthesis[1]
The reactivity of Tyrosine is defined by its two nucleophilic centers: the
-amino group () and the phenolic hydroxyl group ().[1]
Structural Comparison[1]
-Mono-DNP-Tyrosine: The DNP group is attached to the -nitrogen.[1] This secondary amine bond is electronically stabilized by the electron-withdrawing nitro groups, making it highly resistant to acid hydrolysis.[1]
-Mono-DNP-Tyrosine: The DNP group is attached to the phenolic oxygen.[1] This creates a dinitrophenyl ether.[1] Unlike the amine, this ether bond is susceptible to nucleophilic attack (thiolysis), a feature exploited for its removal.[1]
Synthesis Pathways
The synthesis is pH-dependent.[1] The phenolic pKa (~10.[1]0) is higher than the
-ammonium pKa (~9.1), but the unprotonated amine is a better nucleophile.[1]
To synthesize
-DNP-Tyr: React FDNB with Tyrosine at pH 8.5–9.[1]0. The amine reacts preferentially.[1]
To synthesize
-DNP-Tyr: Requires protection of the amine (e.g., -Acetyl-Tyrosine) followed by reaction with FDNB at higher pH, or controlled reaction conditions where the phenol is ionized.[1]
Figure 1: Divergent synthesis pathways for DNP-Tyrosine derivatives. Note the potential for O-to-N migration if the amine is free.
Physicochemical Properties Data
The most immediate differentiator is color .[1] The electronic conjugation of the DNP group with the nitrogen lone pair in
-DNP creates a strong absorption in the visible region (Yellow). In -DNP, the oxygen atom prevents this specific resonance delocalization, shifting the maximum into the UV range (Colorless/Pale).
Feature
-Mono-DNP-Tyrosine
-Mono-DNP-Tyrosine
Visual Appearance
Bright Yellow
Colorless to Pale Yellow
(Absorbance)
~360 nm (Visible)
~300 nm (UV)
Molar Extinction ()
High (~17,000 M⁻¹cm⁻¹)
Moderate
Acid Stability (6N HCl)
Stable (Survives hydrolysis)
Labile (Decomposes/Reverts)
Thiolysis Sensitivity
Resistant
Highly Sensitive (Cleaved by thiols)
Phenolic Ionization
Present (Bathochromic shift at pH >10)
Blocked (No shift at high pH)
Critical Insight: The "Yellow" color of Sanger's reagent products comes specifically from the DNP-amine linkage.[1] A colorless DNP derivative strongly suggests
-substitution (or steric inhibition of resonance).[1]
Stability & Reactivity: The Thiolysis Test
The definitive chemical test to distinguish these derivatives is Thiolysis .[1]
Mechanism of Thiolysis
-DNP-Tyrosine undergoes nucleophilic aromatic substitution () when treated with a thiol (e.g., 2-mercaptoethanol or thiophenol) at basic pH.[1] The thiol nucleophile attacks the carbon of the DNP ring, displacing the phenolic oxygen of Tyrosine.
Reaction:
-DNP-Tyr + R-SH Free Tyrosine + DNP-S-R
Observation: The solution changes from Colorless (
-DNP-Tyr is inert to this treatment because the C-N bond is significantly stronger and less electrophilic in this context.[1]
Acid Hydrolysis (Sanger's Method)
Standard protein hydrolysis (6N HCl, 110°C, 24h) destroys
-DNP-Tyr.[1] Therefore, if you detect a DNP-Tyr derivative after acid hydrolysis of a peptide, it is almost certainly the -Mono-DNP form (or -bis-DNP where the has been cleaved).[1]
Experimental Protocol: Differentiation Workflow
Objective: Conclusively identify whether a DNP-Tyrosine sample is
Observation: The yellow color should fade/disappear (DNP-amines become colorless/pale upon protonation of the nitro/amine system, though this is reversible).[1] Note: This is less definitive than thiolysis.[1]
Figure 2: Decision tree for the identification of DNP-Tyrosine derivatives using spectral and chemical reactivity.
Applications in Research
-Mono-DNP-Tyrosine[1]
N-Terminal Sequencing: Used as a chromatographic standard to identify Tyrosine as the N-terminal residue of a peptide following Sanger’s method.[1]
Immunology: Serves as a robust hapten for generating anti-DNP antibodies.[1][10] The stability ensures the antigen remains intact during physiological processing.
-Mono-DNP-Tyrosine[1][11]
Solid-Phase Peptide Synthesis (SPPS): Used to protect the hydroxyl group of Tyrosine.[1] The "facile thiolytic cleavage" allows for selective deprotection under mild conditions without damaging the peptide backbone.
Probing Surface Accessibility: In native proteins, FDNB reacts with exposed Tyrosine residues.[1] If
-DNP is formed, it indicates the phenolic group was solvent-accessible.[1] The extent of labeling can be quantified by thiolysis (measuring the released DNP-thiol).[1]
References
Sanger, F. (1945).[1] The free amino groups of insulin. Biochemical Journal, 39(5), 507–515.[1]
Shaltiel, S. (1967).[1] Thiolysis of some dinitrophenyl derivatives of amino acids. Biochemical and Biophysical Research Communications, 29(2), 178-183.[1]
Bunton, C. A., et al. (1963).[1] Nucleophilic displacements in the dinitrophenyl series. Journal of the Chemical Society. (Fundamental mechanistic context for DNP reactivity).
Tamura, Z., et al. (1973).[1] Spectrophotometric determination of O-DNP-tyrosine. Analytical Biochemistry. (Confirming spectral properties).
Thermo Fisher Scientific. (2020).[1] Peptide Analysis Use of UV-Visible Second Derivative Spectroscopy.[1][11]
Comprehensive Safety & Handling Guide: O-Mono-2,4-DNP-L-Tyrosine
This guide serves as a critical operational manual for the safe handling, logistical management, and disposal of O-Mono-2,4-DNP-L-tyrosine (CAS: 10470-75-4 / 20263-43-8). It is designed for researchers requiring immediat...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a critical operational manual for the safe handling, logistical management, and disposal of O-Mono-2,4-DNP-L-tyrosine (CAS: 10470-75-4 / 20263-43-8). It is designed for researchers requiring immediate, actionable safety protocols without redundant theoretical filler.
Executive Hazard Assessment
O-Mono-2,4-DNP-L-tyrosine is a derivative of the potent metabolic uncoupler 2,4-Dinitrophenol (DNP). While the ether linkage to tyrosine mitigates some acute toxicity associated with free DNP (by blocking the phenolic hydroxyl group required for proton shuttling), this compound acts as a potent hapten .
Primary Risk:Immunological Sensitization . DNP derivatives covalently bind to proteins, potentially inducing strong antibody responses or allergic dermatitis upon repeated exposure.
Secondary Risk:Systemic Toxicity . If metabolized or hydrolyzed, it may release free 2,4-DNP, a highly toxic uncoupler of oxidative phosphorylation.
Physical Hazard: Like many nitro-aromatics, the dry solid should be treated as potentially shock-sensitive and protected from electrostatic discharge (ESD).
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling DNP-Tyrosine in any quantity.
DNP derivatives are often dissolved in DMSO or DMF, which are skin-permeable carriers. Double gloving prevents the carrier solvent from transporting the hapten through the skin.
Respiratory
N95 (minimum) or P100 Respirator If outside a fume hood: PAPR or Full-face respirator.
Prevents inhalation of micro-particulates. Inhalation of haptens can lead to respiratory sensitization (occupational asthma).
Eye/Face
Chemical Splash Goggles (ANSI Z87.1)Note: Safety glasses are insufficient for powders.
Prevents dust migration into mucous membranes. Nitro-compounds are severe eye irritants.[1][2]
Body Defense
Tyvek® Lab Coat (Closed front) + Sleeve Covers
Cotton coats are porous and retain dust. Tyvek provides a non-woven barrier against toxic dusts.
Operational Protocol: Safe Handling Lifecycle
Phase A: Preparation & Weighing
Location: All open-container manipulations must occur inside a certified chemical fume hood .
Static Control: Use an anti-static gun or ionizer bar near the balance. DNP-Tyrosine is a fine crystalline powder prone to static fly-away.
Weighing:
Place a pre-tared vial inside the balance.
Transfer solid using a disposable spatula. Do not use metal spatulas if shock sensitivity is unverified; use chemically resistant plastic.
Cap the vial inside the hood before removing it.
Solubilization:
Add solvent (e.g., 0.1 M NaOH or DMSO) slowly.
Caution: If using DMSO, treat the liquid as a "super-permeant" poison. Any drop on the skin could deliver the DNP derivative directly into the bloodstream.
The following diagram illustrates the decision logic for handling exposures and waste streams.
Figure 1: Operational decision tree for handling DNP-Tyrosine, emphasizing exposure response and waste segregation.
Emergency Response Procedures
Accidental Spills
Evacuate: Clear the immediate area of non-essential personnel.
PPE Upgrade: Don double gloves and a P100 respirator if dust is visible.
Containment:
Dry Spill: Cover with a wet paper towel (water or oil-dampened) to prevent dust generation. Scoop up carefully. Do not dry sweep. [3]
Wet Spill: Absorb with vermiculite or sand.
Decontamination: Clean the surface with a detergent solution (1% Alconox). Avoid ethanol/methanol initially, as alcohols can enhance skin penetration of residual traces.
First Aid
Skin Contact: Wash immediately with soap and copious water for 15 minutes. Reasoning: DNP stains are persistent; however, immediate washing reduces systemic absorption.
Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1] Seek ophthalmological evaluation.
Disposal & Waste Management
Regulatory Status: While O-Mono-2,4-DNP-L-tyrosine is not always explicitly "P-listed" (like free 2,4-DNP, P048), it should be managed with the same rigor due to the nitro-aromatic moiety.
Waste Stream
Disposal Method
Notes
Solid Waste
High-Temperature Incineration
Collect in yellow biohazard/chem-hazard bags. Label as "Toxic Solid, Organic."
Liquid Waste
Segregated Organic Waste
Do not mix with strong oxidizers (peroxides, nitric acid) or reducing agents.
Sharps
Puncture-Proof Container
Needles used with DNP solutions must be incinerated, not autoclaved.
Critical Prohibition: Never dispose of DNP derivatives down the drain. They are toxic to aquatic life and persist in water systems.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4276438, O-Mono-2,4-DNP-L-tyrosine. Retrieved from [Link]
New Jersey Department of Health. Hazardous Substance Fact Sheet: 2,4-Dinitrophenol. Retrieved from [Link]
G-Biosciences. Sanger's Reagent (DNFB) and DNP-Derivative Handling Protocols. Retrieved from [Link]